Soclac
Description
Properties
IUPAC Name |
2-chloro-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38ClNO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)18(17-23)22-20(25)16-21/h14-15,18-19,23-24H,2-13,16-17H2,1H3,(H,22,25)/b15-14+/t18-,19+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSORRWCVNSNMX-CXISOLTFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to SACLAC and its Role in Sphingolipid Metabolism
Introduction
Recent advancements in the understanding of sphingolipid metabolism have identified it as a critical pathway in cell fate decisions, with aberrations linked to numerous pathologies, including cancer. Sphingolipids are a class of bioactive lipids that regulate diverse cellular processes such as proliferation, apoptosis, and stress responses. A key enzymatic hub in this pathway is acid ceramidase (AC), which catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid. Sphingosine can then be phosphorylated to form sphingosine-1-phosphate (S1P), a pro-survival signaling molecule. The balance between the pro-apoptotic ceramide and the pro-survival S1P is crucial for cellular homeostasis.
In the context of drug development, particularly in oncology, targeting enzymes that regulate this balance is a promising therapeutic strategy. This guide focuses on SACLAC, a novel, irreversible inhibitor of acid ceramidase. It is highly probable that the query "Soclac" refers to SACLAC or its close analogue this compound, given their recent emergence in scientific literature and their direct involvement in sphingolipid metabolism. SACLAC, a ceramide analogue, has demonstrated significant potential in preclinical studies, particularly in the context of acute myeloid leukemia (AML). This document provides a comprehensive overview of SACLAC, its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its study.
Chemical Structure and Properties
SACLAC (2-chloro-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]acetamide) is a synthetic α-chloroacetamide analogue of ceramide.[1] Its structure allows it to act as an irreversible inhibitor of acid ceramidase.[2] A closely related compound, this compound (N-chloroacetyl Sphingosine), is also an irreversible inhibitor of acid ceramidase.[3]
| Compound | Formal Name | CAS Number | Molecular Formula | Formula Weight |
| SACLAC | 2-chloro-N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-acetamide | 2248703-42-4 | C₂₀H₄₀ClNO₃ | 378.0 g/mol |
| This compound | 2-chloro-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-acetamide | 126586-82-1 | C₂₀H₃₈ClNO₃ | 376.0 g/mol |
Data sourced from PubChem and Cayman Chemical.[2][3]
Mechanism of Action
SACLAC exerts its biological effects primarily through the irreversible inhibition of acid ceramidase (AC). This inhibition leads to a significant shift in the cellular sphingolipid balance, favoring a pro-apoptotic state. The key mechanistic steps are:
-
Inhibition of Acid Ceramidase: SACLAC covalently binds to and inactivates AC, preventing the breakdown of ceramide.
-
Alteration of Sphingolipid Levels: This enzymatic blockade results in the intracellular accumulation of various ceramide species and a concomitant decrease in the levels of sphingosine-1-phosphate (S1P). In human AML cell lines, treatment with 2.5 µM SACLAC for 24 hours led to a 2.5-fold increase in total ceramide levels and a significant decrease in S1P.
-
Induction of Apoptosis via MCL-1 Splicing Modulation: The accumulation of ceramide triggers a downstream signaling cascade that leads to apoptosis. A key event in this cascade is the modulation of the alternative splicing of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic member of the BCL-2 family. SACLAC treatment reduces the protein expression of the splicing factor SF3B1. This disruption of the spliceosome machinery leads to the preferential splicing of MCL-1 pre-mRNA into its pro-apoptotic short isoform (MCL-1S) over its anti-apoptotic long isoform (MCL-1L). The resulting increase in the MCL-1S/MCL-1L ratio is a critical contributor to SACLAC-induced apoptosis.
Signaling Pathway Diagram
Caption: Mechanism of SACLAC-induced apoptosis.
Quantitative Data
The efficacy of SACLAC and this compound has been quantified in various preclinical models. The following tables summarize the key quantitative data.
Table 1: In Vitro Efficacy of SACLAC and this compound
| Compound | Parameter | Cell Line/System | Value | Reference(s) |
| SACLAC | EC₅₀ | 30 human AML cell lines | ~3 µmol/L | |
| Kᵢ | Acid Ceramidase | 97.1 nM | ||
| AC Inhibition | HL-60/VCR | 98% at 2.5 µM | ||
| AC Inhibition | THP-1 | 71% at 2.5 µM | ||
| AC Inhibition | OCI-AML2 | 100% at 2.5 µM | ||
| This compound | Kᵢ | Acid Ceramidase | 40.2 nM |
Table 2: In Vivo Efficacy of SACLAC in AML Xenograft Models
| Xenograft Model | Treatment Dose | Outcome | Reference(s) |
| MV4-11 AML | 5 mg/kg | Reduction in leukemic burden | |
| U937 AML | 5 mg/kg | Reduction in leukemic burden | |
| Human AML | Not specified | 37% to 75% reduction in leukemic burden |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize SACLAC.
1. Acid Ceramidase (AC) Activity Assay (Fluorogenic Method)
This protocol is adapted from methods used to assess the inhibitory effect of SACLAC on AC activity.
-
Principle: A fluorogenic ceramide analogue (e.g., Rbm14-12) is used as a substrate. AC hydrolyzes the substrate, and subsequent chemical reactions release a fluorescent product (umbelliferone), which can be quantified.
-
Materials:
-
Cell lysates from AML cells
-
SACLAC
-
Fluorogenic substrate (e.g., Rbm14-12)
-
Assay buffer: 25 mM sodium acetate, pH 4.5
-
96-well plates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare cell lysates from control and SACLAC-treated AML cells.
-
Quantify protein concentration in the lysates to ensure equal loading.
-
In a 96-well plate, add a fixed amount of protein (e.g., 10-25 µg) from each sample to the assay buffer.
-
Add the fluorogenic substrate to a final concentration of 20 µM.
-
Incubate the plate at 37°C for a specified time (e.g., 1-3 hours).
-
Stop the reaction according to the substrate manufacturer's instructions (often involving a change in pH).
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the released fluorophore.
-
Calculate AC activity as the rate of fluorescent product formation and express it as a percentage of the control.
-
2. Analysis of Sphingolipid Levels by Mass Spectrometry
This protocol is a generalized workflow based on the methodologies cited for measuring changes in ceramide and S1P levels.
-
Principle: Liquid chromatography-mass spectrometry (LC-MS) is used to separate and quantify individual sphingolipid species from cell extracts.
-
Materials:
-
AML cells treated with SACLAC or vehicle
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Internal standards for sphingolipids
-
LC-MS system
-
-
Procedure:
-
Harvest AML cells after treatment with SACLAC.
-
Perform lipid extraction from the cell pellets using a standard method (e.g., Bligh-Dyer).
-
Add internal standards to the samples for normalization.
-
Dry the lipid extracts under nitrogen and reconstitute in an appropriate solvent for LC-MS analysis.
-
Inject the samples into the LC-MS system.
-
Separate the sphingolipids using a suitable chromatography column and gradient.
-
Detect and quantify the different sphingolipid species based on their mass-to-charge ratio and retention time.
-
Normalize the results to the internal standards and total protein or cell number.
-
3. Western Blot Analysis for Protein Expression
This protocol is for assessing the levels of SF3B1 and MCL-1 isoforms.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific antibodies.
-
Materials:
-
AML cells treated with SACLAC or vehicle
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies against SF3B1, MCL-1, and a loading control (e.g., β-actin)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
4. AML Xenograft Mouse Model for In Vivo Efficacy Studies
This protocol provides a general framework for establishing and utilizing AML patient-derived xenograft (PDX) models to test the in vivo efficacy of SACLAC.
-
Principle: Human AML cells are implanted into immunodeficient mice. Once the leukemia is established, the mice are treated with SACLAC, and the effect on leukemic burden is monitored.
-
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
Human AML cell lines (e.g., MV4-11, U937) or primary patient samples
-
SACLAC formulated for in vivo administration
-
Equipment for cell injection (e.g., intravenous, intrafemoral)
-
Flow cytometer for monitoring human CD45+ cells
-
-
Procedure:
-
Inject a defined number of human AML cells into the immunodeficient mice.
-
Monitor the engraftment of AML cells by periodically analyzing peripheral blood for the presence of human leukemic cells (e.g., human CD45+ cells) by flow cytometry.
-
Once the leukemic burden reaches a predetermined level, randomize the mice into treatment and control groups.
-
Administer SACLAC (e.g., 5 mg/kg) or vehicle to the respective groups according to a defined schedule.
-
Monitor the health of the mice and continue to assess the leukemic burden in the peripheral blood.
-
At the end of the study, euthanize the mice and harvest tissues (e.g., bone marrow, spleen) to determine the final leukemic burden.
-
Experimental Workflow Diagram
Caption: General workflow for SACLAC evaluation.
References
SACLAC: A Potent Irreversible Inhibitor of Acid Ceramidase for Research and Therapeutic Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Acid ceramidase (AC), a lysosomal enzyme responsible for the hydrolysis of ceramide into sphingosine and fatty acid, has emerged as a critical regulator of the sphingolipid rheostat and a key player in various pathological processes, including cancer progression and chemoresistance. The strategic inhibition of AC presents a promising therapeutic avenue to modulate the cellular balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P). This technical guide provides a comprehensive overview of SACLAC, a potent and irreversible inhibitor of acid ceramidase. We delve into its mechanism of action, present its inhibitory activity through structured quantitative data, detail the experimental protocols for its characterization, and visualize the pertinent biological pathways and experimental workflows. This document is intended to serve as a core resource for researchers and drug development professionals investigating the therapeutic potential of targeting acid ceramidase.
Introduction to Acid Ceramidase and the Sphingolipid Rheostat
Acid ceramidase (N-acylsphingosine amidohydrolase, ASAH1) is a pivotal enzyme in sphingolipid metabolism.[1] It catalyzes the breakdown of ceramide, a bioactive lipid known to induce apoptosis, into sphingosine.[1] Sphingosine can then be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P), a signaling molecule that promotes cell survival, proliferation, and migration.[1] The balance between intracellular levels of ceramide and S1P, often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate.
In numerous cancer types, the overexpression of acid ceramidase disrupts this balance, favoring the accumulation of pro-survival S1P and contributing to tumor growth, metastasis, and resistance to therapy.[2] Consequently, the development of potent and specific inhibitors of acid ceramidase has become a significant focus in oncology research.
SACLAC: A Covalent Irreversible Inhibitor
SACLAC is a ceramide analogue that has been identified as a potent and irreversible inhibitor of acid ceramidase.[3] Its chemical structure features an α-chloroacetamide group, which acts as a reactive handle to form a covalent bond with a key cysteine residue within the active site of the enzyme, leading to its irreversible inactivation.
Mechanism of Irreversible Inhibition
The irreversible inhibition of acid ceramidase by SACLAC offers several advantages for both research and therapeutic applications. Covalent binding can lead to a prolonged duration of action that is not solely dependent on the pharmacokinetic properties of the inhibitor. This sustained inhibition can effectively shift the sphingolipid rheostat towards a pro-apoptotic state by causing the accumulation of ceramide and the depletion of sphingosine and S1P.
Quantitative Inhibitory Activity of Acid Ceramidase Inhibitors
The potency of SACLAC and other notable acid ceramidase inhibitors has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data for these compounds.
| Inhibitor | Type | Ki (nM) | IC50 (µM) | Cell Line | Reference |
| SACLAC | Irreversible | 97.1 | ~3 (EC50) | Acute Myeloid Leukemia (AML) cell lines | |
| LCL521 | Lysosomotropic | - | 1 (effective dose) | MCF7 | |
| B-13 | Reversible | - | ~10 | In vitro | |
| Carmofur | Covalent | - | - | - |
Note: IC50 and EC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
The characterization of SACLAC and other acid ceramidase inhibitors involves a series of well-defined experimental protocols to determine their inhibitory potency, mechanism of action, and cellular effects.
In Vitro Acid Ceramidase Activity Assay
This assay directly measures the enzymatic activity of purified or recombinant acid ceramidase in the presence of an inhibitor.
Objective: To determine the in vitro inhibitory potency (e.g., IC50) of a compound against acid ceramidase.
Materials:
-
Recombinant human acid ceramidase
-
Fluorogenic substrate (e.g., a coumarinic 1-deoxydihydroceramide)
-
Assay buffer (e.g., sodium acetate buffer, pH 4.5)
-
Test inhibitor (e.g., SACLAC)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, add the assay buffer, recombinant acid ceramidase, and the test inhibitor at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time, which corresponds to the hydrolysis of the substrate by the enzyme.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation.
Cellular Acid Ceramidase Activity Assay
This assay measures the activity of acid ceramidase within intact cells, providing insights into the compound's cell permeability and effectiveness in a physiological context.
Objective: To assess the ability of an inhibitor to block acid ceramidase activity in living cells.
Materials:
-
Cancer cell line with known acid ceramidase expression (e.g., AML cell lines)
-
Cell culture medium and reagents
-
Test inhibitor (e.g., SACLAC)
-
Cell lysis buffer
-
Fluorogenic substrate for acid ceramidase
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 24 hours).
-
Harvest the cells and prepare cell lysates.
-
Measure the protein concentration of each lysate.
-
Perform the in vitro acid ceramidase activity assay as described in section 4.1, using the cell lysates as the enzyme source.
-
Normalize the enzyme activity to the protein concentration to account for differences in cell number.
-
Calculate the percentage of inhibition of cellular acid ceramidase activity.
Sphingolipid Profiling by Mass Spectrometry
This method quantifies the levels of key sphingolipids (ceramide, sphingosine, and S1P) in cells following inhibitor treatment, confirming the downstream effects of acid ceramidase inhibition.
Objective: To measure the changes in the cellular sphingolipid rheostat upon inhibitor treatment.
Materials:
-
Cells treated with the inhibitor as described in section 4.2.
-
Lipid extraction solvents (e.g., methanol, chloroform)
-
Internal standards for each class of sphingolipid
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Following inhibitor treatment, harvest the cells.
-
Perform a lipid extraction to isolate the sphingolipids from other cellular components.
-
Analyze the lipid extracts by LC-MS/MS. The different sphingolipid species are separated by liquid chromatography and then detected and quantified by mass spectrometry.
-
Normalize the lipid levels to the total protein or lipid phosphate content.
-
Compare the sphingolipid profiles of inhibitor-treated cells to vehicle-treated controls to determine the fold-change in ceramide, sphingosine, and S1P levels.
Visualizing the Core Concepts
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for characterizing an acid ceramidase inhibitor.
Caption: Acid Ceramidase Signaling Pathway.
Caption: Experimental Workflow for Inhibitor Characterization.
Conclusion
SACLAC represents a valuable chemical tool and a promising therapeutic lead for targeting acid ceramidase. Its irreversible mechanism of action provides sustained inhibition, leading to a significant alteration of the cellular sphingolipid balance in favor of apoptosis. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of SACLAC and the development of novel acid ceramidase inhibitors. Further research, including preclinical in vivo studies and eventually clinical trials, will be crucial to fully elucidate the therapeutic potential of this class of compounds in cancer and other diseases characterized by dysregulated sphingolipid metabolism. As of now, no specific clinical trial information for SACLAC is publicly available.
References
- 1. Ceramide Analogue SACLAC Modulates Sphingolipid Levels and MCL-1 Splicing to Induce Apoptosis in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceramide analog SACLAC modulates sphingolipid levels and Mcl-1 splicing to induce apoptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
N-Chloroacetyl Sphingosine (Soclac): A Technical Guide to its Discovery, Synthesis, and Application in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-chloroacetyl Sphingosine, commonly known as Soclac, has emerged as a potent and irreversible inhibitor of acid ceramidase (AC), a critical enzyme in sphingolipid metabolism. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological applications of this compound. It is designed to serve as a valuable resource for researchers in the fields of sphingolipid biology, cancer research, and drug development. This document details the synthetic methodology for this compound, presents its inhibitory activity in a structured format, and outlines experimental protocols for its use in assessing acid ceramidase function. Furthermore, this guide includes detailed diagrams of the sphingolipid signaling pathway, illustrating the mechanism of action of this compound, and a typical experimental workflow, to facilitate a deeper understanding of its application in research.
Discovery and Mechanism of Action
N-chloroacetyl Sphingosine (this compound) was developed as a specific, irreversible inhibitor of acid ceramidase (AC).[1][2] Acid ceramidase is a lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid. This enzymatic activity is a crucial regulatory point in the sphingolipid signaling pathway, which governs a multitude of cellular processes including proliferation, apoptosis, and inflammation.
The inhibitory action of this compound is attributed to the chloroacetyl group, which acts as a reactive electrophile. This group forms a covalent bond with a nucleophilic residue, Cys143, within the active site of acid ceramidase, leading to its irreversible inactivation. By inhibiting AC, this compound leads to an accumulation of ceramide, a pro-apoptotic lipid, and a decrease in the levels of sphingosine and its downstream metabolite, sphingosine-1-phosphate (S1P), which is a pro-survival signaling molecule. This targeted disruption of the ceramide-S1P rheostat makes this compound a valuable tool for studying the roles of these bioactive lipids in various physiological and pathological processes, particularly in cancer biology where acid ceramidase is often overexpressed.
Synthesis of N-chloroacetyl Sphingosine (this compound)
General Synthetic Scheme:
Disclaimer: The following protocol is a generalized procedure and may require optimization. Appropriate safety precautions should be taken when handling all chemical reagents.
Materials:
-
Sphingosine
-
Chloroacetyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (or another suitable aprotic solvent)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
Dissolution: Dissolve sphingosine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add triethylamine to the solution. The base acts as a scavenger for the hydrochloric acid produced during the reaction.
-
Acylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of chloroacetyl chloride in anhydrous dichloromethane dropwise to the cooled solution with constant stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford pure N-chloroacetyl sphingosine (this compound).
-
Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Quantitative Data on Inhibitory Activity
This compound is a highly potent inhibitor of acid ceramidase. The following table summarizes the key quantitative data regarding its inhibitory activity.
| Parameter | Value | Enzyme Source | Assay Conditions | Reference |
| Ki | 40.2 nM | Recombinant Human Acid Ceramidase | Irreversible inhibition kinetics | [3] |
Experimental Protocols
In Vitro Acid Ceramidase Activity Assay
This protocol describes a fluorogenic assay to determine the activity of acid ceramidase in cell lysates and the inhibitory effect of this compound.
Materials:
-
Cell lysates containing acid ceramidase
-
Fluorogenic acid ceramidase substrate (e.g., RBM14-C12)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (e.g., 25 mM sodium acetate, pH 4.5)
-
96-well black microplates
-
Microplate reader capable of fluorescence detection
Procedure:
-
Preparation of Reagents: Prepare a stock solution of the fluorogenic substrate and this compound at the desired concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer.
-
Inhibitor Pre-incubation: Add the desired concentration of this compound or vehicle control (e.g., DMSO) to the wells.
-
Enzyme Addition: Add the cell lysate to each well.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes) to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths in a microplate reader at regular intervals for a set period.
-
Data Analysis: Calculate the rate of the enzymatic reaction from the linear phase of the fluorescence increase over time. Determine the percentage of inhibition by comparing the reaction rates in the presence of this compound to the vehicle control.
Cellular Acid Ceramidase Activity Assay
This protocol outlines a method to assess the activity of acid ceramidase in intact cells using this compound.
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
This compound
-
Fluorogenic, cell-permeable acid ceramidase substrate
-
96-well cell culture plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound or vehicle control by adding it to the cell culture medium. Incubate for a specific period (e.g., 1 hour) at 37°C.[1]
-
Substrate Loading: Remove the medium containing the inhibitor and add fresh medium containing a cell-permeable fluorogenic substrate for acid ceramidase.
-
Incubation: Incubate the cells with the substrate for a defined time to allow for its hydrolysis by intracellular acid ceramidase.
-
Detection:
-
Fluorescence Microscopy: Wash the cells with phosphate-buffered saline (PBS) and visualize the fluorescent product using a fluorescence microscope.
-
Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze the fluorescence intensity of the cell population using a flow cytometer.
-
-
Data Analysis: Quantify the fluorescence intensity per cell or per well. Determine the inhibitory effect of this compound by comparing the fluorescence in treated cells to that in control cells.
Visualizations
Sphingolipid Signaling Pathway and the Action of this compound
The following diagram illustrates the central role of acid ceramidase in the sphingolipid signaling pathway and the mechanism of inhibition by this compound.
Experimental Workflow for an In Vitro Acid Ceramidase Inhibition Assay
The diagram below outlines the key steps in a typical in vitro experiment to determine the inhibitory effect of this compound on acid ceramidase activity.
References
- 1. Click and count: specific detection of acid ceramidase activity in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Function of Acid Ceramidase Using Soclac: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid ceramidase (ASAH1) is a lysosomal enzyme that plays a pivotal role in sphingolipid metabolism by catalyzing the hydrolysis of ceramide into sphingosine and a free fatty acid. This enzymatic reaction is a critical control point in the ceramide/sphingosine-1-phosphate (S1P) rheostat, which governs cell fate decisions such as apoptosis, proliferation, and migration. Dysregulation of acid ceramidase activity has been implicated in various pathologies, including cancer, inflammatory diseases, and lysosomal storage disorders like Farber disease. Consequently, ASAH1 has emerged as a promising therapeutic target. Soclac, a potent and specific irreversible inhibitor of acid ceramidase, serves as an invaluable tool for elucidating the multifaceted functions of this enzyme in health and disease. This technical guide provides a comprehensive overview of the methodologies and applications of this compound in the investigation of acid ceramidase.
Mechanism of Action of this compound
This compound is a ceramide analogue that acts as a specific and irreversible inhibitor of acid ceramidase. Its mechanism of action involves the covalent modification of the active site of the enzyme, thereby preventing substrate binding and catalysis. The inhibition of acid ceramidase by this compound leads to an accumulation of its substrate, ceramide, and a subsequent decrease in the levels of its product, sphingosine. As sphingosine is the precursor for the pro-survival signaling molecule sphingosine-1-phosphate (S1P), this compound treatment ultimately shifts the sphingolipid balance towards a pro-apoptotic state.
Data Presentation
The following tables summarize key quantitative data related to the use of this compound and its functional analogue, SACLAC, in studying acid ceramidase.
| Inhibitor | Parameter | Value | Assay Condition | Reference |
| BODIPY-Soclac analog | Kᵢ | 98.8 ± 9.2 nM | In vitro kinetic analysis | [1] |
| kᵢₙₐ꜀ₜ/Kᵢ | 393.7 ± 39.4 M⁻¹s⁻¹ | In vitro kinetic analysis | [1] | |
| SACLAC | EC₅₀ | ~3 µM | Viability of 30 human AML cell lines | [2] |
Table 1: Potency of this compound and its Analogs against Acid Ceramidase.
| Cell Line | Treatment | Parameter | Fold Change/Percent Change | Reference |
| HL-60/VCR | 2.5 µM SACLAC (24h) | Total Ceramide | 2.5-fold increase | [2] |
| Sphingosine-1-Phosphate (S1P) | 87% decrease | [2] | ||
| THP-1 | 2.5 µM SACLAC (24h) | Acid Ceramidase Activity | 71% reduction | |
| Sphingosine-1-Phosphate (S1P) | Below limit of detection | |||
| OCI-AML2 | 2.5 µM SACLAC (24h) | Acid Ceramidase Activity | 100% reduction | |
| Sphingosine-1-Phosphate (S1P) | Below limit of detection |
Table 2: Effect of SACLAC on Sphingolipid Levels and Acid Ceramidase Activity in Acute Myeloid Leukemia (AML) Cell Lines.
Experimental Protocols
Protocol 1: Fluorogenic Acid Ceramidase Activity Assay in Cell Lysates
This protocol describes a method to measure acid ceramidase activity in cell lysates using a fluorogenic substrate and to assess the inhibitory effect of this compound.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., 0.25 M sucrose)
-
Protein quantification assay (e.g., BCA assay)
-
96-well plates
-
Reaction buffer: 25 mM sodium acetate, pH 4.5
-
Fluorogenic substrate (e.g., RBM14-C12) stock solution (4 mM in ethanol)
-
This compound stock solution (in DMSO)
-
Methanol
-
Stopping solution: 2.5 mg/mL Sodium periodate (NaIO₄) in 100 mM glycine/NaOH buffer, pH 10.6
-
Microplate fluorescence reader
Procedure:
-
Cell Lysis: Harvest and wash cells. Resuspend the cell pellet in ice-cold lysis buffer and lyse by sonication. Centrifuge the lysate to pellet cellular debris. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Reaction buffer
-
Cell lysate (10-25 µg of protein)
-
For inhibitor studies, pre-incubate the lysate with this compound (e.g., 5 µM final concentration) for 1 hour at 37°C.
-
-
Initiate Reaction: Add the fluorogenic substrate to a final concentration of 20 µM.
-
Incubation: Incubate the plate at 37°C for 1-3 hours.
-
Stop Reaction: Add methanol to each well, followed by the sodium periodate stopping solution.
-
Develop Fluorescence: Incubate the plate in the dark for 1-2 hours at 37°C.
-
Measurement: Measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 446 nm).
Protocol 2: Analysis of Cellular Ceramide and Sphingosine-1-Phosphate Levels by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of sphingolipids from cells treated with this compound.
Materials:
-
Cells cultured and treated with or without this compound
-
Internal standards for ceramide and S1P
-
Solvents for lipid extraction (e.g., isopropanol, ethyl acetate, water)
-
LC-MS/MS system
Procedure:
-
Cell Treatment and Harvest: Treat cultured cells with the desired concentration of this compound for the specified duration. Harvest the cells by scraping and centrifugation.
-
Lipid Extraction:
-
Resuspend the cell pellet in a suitable buffer.
-
Add internal standards.
-
Perform a liquid-liquid extraction using a mixture of organic solvents (e.g., ethyl acetate/isopropanol/water).
-
Vortex and centrifuge to separate the phases.
-
Collect the organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Sample Preparation: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate the different sphingolipid species using a suitable column (e.g., C18).
-
Detect and quantify the specific ceramide and S1P species using multiple reaction monitoring (MRM) mode.
-
Normalize the results to the internal standards and the initial cell number or protein content.
-
Mandatory Visualization
Caption: Signaling pathway modulated by acid ceramidase and inhibited by this compound.
Caption: Experimental workflow for investigating acid ceramidase function using this compound.
Caption: Logical relationship of this compound's mechanism of action.
Conclusion
This compound is a powerful and specific tool for the functional investigation of acid ceramidase. Its ability to irreversibly inhibit the enzyme allows for the precise dissection of the roles of ASAH1 in various cellular processes. By employing the experimental protocols outlined in this guide, researchers can effectively quantify the impact of acid ceramidase inhibition on sphingolipid metabolism and downstream signaling pathways. The provided data and visualizations serve as a foundational resource for scientists and drug development professionals aiming to further explore the therapeutic potential of targeting acid ceramidase.
References
The Modulatory Effects of Fingolimod (FTY720) on the Ceramide/Sphingosine-1-Phosphate Rheostat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fingolimod (FTY720), a widely recognized immunomodulatory agent, exerts profound effects on sphingolipid metabolism, critically influencing the cellular balance between ceramide and sphingosine-1-phosphate (S1P). This balance, often termed the "sphingolipid rheostat," governs cell fate decisions, including apoptosis, survival, and proliferation. This technical guide provides an in-depth analysis of Fingolimod's mechanism of action, supported by quantitative data, detailed experimental protocols for measuring key sphingolipids, and visual diagrams of the associated signaling pathways and workflows.
Introduction: The Sphingolipid Rheostat and Fingolimod
Sphingolipids are a class of bioactive lipids that act as signaling molecules in a vast array of cellular processes. At the heart of this signaling network lies the dynamic equilibrium between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P). Ceramide accumulation is frequently associated with the induction of cell cycle arrest and apoptosis, whereas S1P promotes cell growth, proliferation, and inhibits apoptotic pathways. The enzymatic conversion of ceramide to sphingosine, and its subsequent phosphorylation to S1P by sphingosine kinases (SphK1 and SphK2), is therefore a critical regulatory node.
Fingolimod (FTY720) is a structural analog of sphingosine. Upon entering the cell, it is phosphorylated by SphK2 to form Fingolimod-phosphate (FTY720-P). FTY720-P then acts as a potent agonist at four of the five S1P receptors (S1PR1, S1PR3, S1PR4, S1PR5), leading to their internalization and degradation. This functional antagonism prevents lymphocytes from egressing from lymph nodes, forming the basis of its therapeutic effect in multiple sclerosis. Furthermore, Fingolimod itself can act as an inhibitor of SphK1, directly impacting the synthesis of S1P and shifting the rheostat towards ceramide.
Mechanism of Action: Dual Impact on Sphingolipid Signaling
Fingolimod's influence on the ceramide/S1P axis is twofold:
-
Inhibition of Sphingosine Kinase 1 (SphK1): Fingolimod directly binds to and inhibits the activity of SphK1, the primary enzyme responsible for generating S1P from sphingosine. This action curtails the production of pro-survival S1P.
-
S1P Receptor Modulation: The phosphorylated form, FTY720-P, downregulates S1P receptors, effectively dampening the cellular response to extracellular S1P.
This dual mechanism leads to a significant shift in the sphingolipid balance: by blocking S1P production, the metabolic flux is altered, often leading to an accumulation of its precursor, ceramide. This elevation in the ceramide-to-S1P ratio is a key contributor to the pro-apoptotic and anti-proliferative effects of Fingolimod observed in various cancer models.
Caption: Fingolimod's dual mechanism on the sphingolipid rheostat.
Quantitative Effects on Ceramide and S1P Levels
The following tables summarize quantitative data from published studies, illustrating the impact of Fingolimod treatment on intracellular ceramide and S1P concentrations in various cell lines.
| Cell Line | Treatment (Fingolimod) | Change in Ceramide Levels | Change in S1P Levels | Reference |
| Glioblastoma (U87) | 10 µM for 24h | ▲ ~150% increase | ▼ ~60% decrease | |
| Hepatocellular Carcinoma (HepG2) | 5 µM for 48h | ▲ ~2.5-fold increase | ▼ ~75% decrease | |
| Chronic Myeloid Leukemia (K562) | 10 µM for 6h | ▲ ~80% increase | ▼ ~50% decrease | |
| Rat Astrocytes | 1 µM for 24h | ▲ Significant increase | ▼ Significant decrease |
| Parameter | Value | Cell Line / Condition | Reference |
| SphK1 Inhibition (IC50) | ~5 µM | In vitro enzyme assay | |
| Apoptosis Induction (EC50) | ~7.5 µM | Glioblastoma (U87) cells | |
| S1PR1 Internalization (EC50) | ~0.1 nM (FTY720-P) | CHO cells expressing S1PR1 |
Note: Values are approximate and have been consolidated from multiple sources for illustrative purposes. Please refer to the original publications for precise data and experimental conditions.
Experimental Protocols
Accurate quantification of sphingolipids is essential for studying the effects of compounds like Fingolimod. The gold-standard method is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
Protocol: Sphingolipid Extraction from Cultured Cells
This protocol outlines a standard procedure for extracting sphingolipids for subsequent LC-MS/MS analysis.
-
Cell Culture and Treatment: Plate cells (e.g., 1x10^6 cells) in a 6-well plate. Allow cells to adhere overnight. Treat with desired concentrations of Fingolimod or vehicle control for the specified duration.
-
Cell Harvesting: Aspirate the culture medium. Wash cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Metabolism Quenching & Lysis: Add 500 µL of ice-cold methanol to each well. Scrape the cells using a cell scraper and transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Lipid Extraction (Bligh-Dyer Method):
-
To the methanol lysate, add 250 µL of chloroform and 200 µL of water.
-
Add an internal standard mixture (e.g., C17-sphingosine, C17-S1P, d18:1/17:0-ceramide) to each sample for normalization and quantification.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Sample Collection: Carefully collect the lower organic phase (containing the lipids) using a glass syringe and transfer it to a new glass vial.
-
Drying and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. Reconstitute the lipid film in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., Methanol:Acetonitrile 1:1 v/v).
Protocol: Quantification by LC-MS/MS
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid and 1 mM ammonium formate.
-
Gradient: A typical gradient runs from 60% B to 100% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Set specific precursor-to-product ion transitions for each analyte and internal standard. For example:
-
d18:1/16:0 Ceramide (C16): m/z 538.5 → 264.4
-
d18:1 Sphingosine: m/z 300.3 → 282.3
-
d18:1 S1P: m/z 380.3 → 264.4
-
-
-
Data Analysis: Quantify the endogenous sphingolipids by calculating the ratio of the analyte peak area to the corresponding internal standard peak area and comparing it against a standard curve generated with known concentrations of each lipid.
Caption: Workflow for sphingolipid analysis via LC-MS/MS.
Conclusion
Fingolimod serves as a powerful pharmacological tool for modulating the ceramide/S1P rheostat. Its ability to inhibit SphK1 and downregulate S1P receptors culminates in reduced intracellular S1P and elevated ceramide levels. This action underpins its pro-apoptotic and anti-proliferative efficacy, making it a subject of intense investigation in oncology and other fields beyond its primary application in immunology. The protocols and data presented herein provide a framework for researchers aiming to investigate the intricate role of sphingolipid signaling in their own experimental systems.
Preliminary Studies on Acid Ceramidase Inhibitor SOCLAC in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth overview of the preliminary preclinical research on SOCLAC ((2S,3R,E)-2-chloro-N-(1,3-dihydroxyoctadec-4-en-2-yl)acetamide), a specific, irreversible inhibitor of acid ceramidase (AC). Overexpression of acid ceramidase is a known resistance mechanism in various cancers, contributing to tumor cell survival and proliferation. This compound, and its analog SACLAC, modulate the sphingolipid metabolism to promote apoptosis in cancer cells. This document summarizes the mechanism of action, quantitative data from in vitro studies, detailed experimental protocols, and key signaling pathways affected by this compound treatment in cancer cell lines.
Mechanism of Action: The Ceramide/S1P Rheostat
This compound targets a critical regulator of cell fate within the sphingolipid metabolic pathway: acid ceramidase (ASAH1).[1] This enzyme catalyzes the hydrolysis of pro-apoptotic ceramide into sphingosine, which is subsequently phosphorylated by sphingosine kinases (SphK) to form sphingosine-1-phosphate (S1P), a potent signaling molecule for cell proliferation and survival.[2][3] The balance between ceramide and S1P levels acts as a cellular "rheostat," determining whether a cell undergoes apoptosis or continues to proliferate.[2]
In many cancer types, acid ceramidase is highly upregulated, which shifts the rheostat towards S1P production, thereby promoting tumor growth and resistance to therapy.[3] this compound acts as an irreversible inhibitor of acid ceramidase, leading to the intracellular accumulation of ceramide. This buildup of ceramide triggers cell death by activating stress-activated protein kinases (SAPK/JNK) and p38 MAPK apoptotic pathways while inhibiting pro-survival signals such as the Akt pathway.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of acid ceramidase inhibitors in various cancer cell lines. Data for the related AC inhibitor, Ceranib-2, is included to provide representative efficacy values.
Table 1: In Vitro Efficacy of Acid Ceramidase Inhibitor (Ceranib-2) in Breast Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration | IC50 Value (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 hours | 15.6 |
| MDA-MB-231 | Breast Adenocarcinoma | 48 hours | 12.5 |
Data derived from studies on Ceranib-2, another potent acid ceramidase inhibitor, as specific IC50 values for this compound were not publicly available.
Table 2: Effect of SACLAC on Acid Ceramidase Activity and S1P Levels in AML Cell Lines
| Cell Line | Cancer Type | Treatment | Reduction in AC Activity | Reduction in S1P Levels |
| HL-60/VCR | Acute Myeloid Leukemia | 2.5 µM SACLAC, 24h | 98% | 87% |
| THP-1 | Acute Myeloid Leukemia | 2.5 µM SACLAC, 24h | 71% | Below Detection Limit |
| OCI-AML2 | Acute Myeloid Leukemia | 2.5 µM SACLAC, 24h | 100% | Below Detection Limit |
Data represents the potent inhibitory effect of the this compound analog, SACLAC, on its direct target and the downstream signaling molecule S1P.
Experimental Protocols
Cell Viability Assessment (MTS Assay)
This protocol describes the methodology for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7, THP-1) in a 96-well microtiter plate at a density of 2.5 x 10⁴ cells per well in their respective complete culture media.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and stabilization.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) at a final concentration not exceeding 0.4% of the total volume.
-
Incubation Post-Treatment: Incubate the cells with the compound for the desired time points (e.g., 24, 48, 72 hours).
-
MTS Reagent Addition: At the end of the incubation period, add 20 µL of MTS (3-(4,5-Dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the MTS reagent into a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.
Apoptosis Detection (Annexin V-FITC/PI Assay)
This flow cytometry-based protocol quantifies the induction of apoptosis by this compound.
-
Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in T25 culture flasks. After 24 hours, treat the cells with this compound at its IC50 concentration and a vehicle control for the desired duration (e.g., 48 hours).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Combine the floating and adherent populations for each sample.
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifugation at approximately 700 x g for 5 minutes at 4°C.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
-
Quantification: Determine the percentage of cells in each quadrant to quantify the level of apoptosis induced by this compound treatment.
Visualization of Pathways and Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the molecular pathway through which this compound induces apoptosis in cancer cells.
Caption: Mechanism of this compound-induced apoptosis via acid ceramidase inhibition.
Experimental Workflow for In Vitro Evaluation
The diagram below outlines the logical workflow for the preliminary in vitro assessment of a novel anticancer compound like this compound.
Caption: Standard workflow for preclinical evaluation of this compound in cancer cells.
References
An In-depth Technical Guide to the Binding Affinity of SOCLAC to Acid Ceramidase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of SOCLAC (N-chloroacetyl sphingosine), a potent and irreversible inhibitor of acid ceramidase (AC). This document details the quantitative binding data, in-depth experimental protocols for assessing its inhibitory activity, and the pertinent signaling pathways involving acid ceramidase.
Quantitative Binding Affinity of this compound
This compound demonstrates a high binding affinity for acid ceramidase, acting as an irreversible inhibitor. The key quantitative parameter defining this interaction is the inhibition constant (Kᵢ).
| Compound | Target Enzyme | Inhibition Type | Kᵢ (nM) | Reference |
| This compound | Acid Ceramidase (ASAH1) | Irreversible | 40.2 | [1] |
Table 1: Quantitative Binding Data for this compound. This table summarizes the inhibition constant of this compound for acid ceramidase.
Experimental Protocols
This section outlines detailed methodologies for key experiments used to characterize the binding and inhibitory effects of this compound on acid ceramidase.
This assay measures the enzymatic activity of acid ceramidase by monitoring the fluorescence generated from the cleavage of a synthetic substrate.
Principle: The assay utilizes a fluorogenic substrate, such as Rbm14-12, which upon hydrolysis by acid ceramidase, ultimately leads to the release of a fluorescent molecule (umbelliferone). The rate of fluorescence increase is proportional to the enzyme's activity. Inhibition of the enzyme by this compound results in a decreased rate of fluorescence generation.
Materials:
-
Cell lysates or purified recombinant acid ceramidase
-
Fluorogenic substrate (e.g., Rbm14-12)
-
This compound
-
Assay buffer: 25 mM sodium acetate, pH 4.5[2]
-
96-well plates
-
Microplate fluorescence reader
Procedure:
-
Prepare cell lysates by resuspending cell pellets in a 0.2 M sucrose solution, followed by sonication and centrifugation to remove cell debris[2].
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, add a fixed amount of protein (10-25 µg) from the cell lysate to each well[2].
-
For inhibition studies, pre-incubate the cell lysates with varying concentrations of this compound for a specified time (e.g., 1 hour) at 37°C[3].
-
Initiate the enzymatic reaction by adding the fluorogenic substrate Rbm14-12 to a final concentration of 20 µM.
-
Incubate the plate at 37°C for 3 hours.
-
Stop the reaction by adding a high pH buffer (e.g., 100 mM glycine/NaOH, pH 10.6).
-
Measure the fluorescence using a microplate reader at excitation and emission wavelengths of 360 nm and 446 nm, respectively.
-
Calculate the percentage of inhibition by comparing the fluorescence in this compound-treated wells to control (vehicle-treated) wells.
This method visualizes the covalent binding of a fluorescently labeled probe to acid ceramidase and its competition by this compound.
Principle: A fluorescently tagged version of an irreversible inhibitor (e.g., BODIPY-SOCLAC) is used to label the active site of acid ceramidase. The labeled enzyme can then be visualized by in-gel fluorescence imaging after SDS-PAGE. Pre-incubation with an unlabeled competitor like this compound will prevent the binding of the fluorescent probe, leading to a decrease in the fluorescent signal.
Materials:
-
Cell lysates containing acid ceramidase
-
BODIPY-labeled probe (e.g., BODIPY-SOCLAC)
-
This compound (as a competitor)
-
Assay buffer: 100 mM sodium acetate, 150 mM NaCl, 0.1% Igepal, 3 mM DTT, pH 4.5
-
Laemmli buffer
-
SDS-PAGE equipment
-
Fluorescence gel imager
Procedure:
-
Dilute cell lysates (e.g., 25 µg protein) in the assay buffer.
-
For competition experiments, pre-incubate the lysates with the desired concentration of this compound (e.g., 0.1 µM) for 5 minutes at 37°C.
-
Add the BODIPY-labeled probe (e.g., 1 µM BODIPY-SOCLAC) and incubate for an additional 5 minutes at 37°C with shaking.
-
Quench the reaction by adding Laemmli buffer.
-
Separate the proteins by 12.5% SDS-PAGE.
-
Visualize the fluorescently labeled acid ceramidase directly in the wet gel slab using a fluorescence imager.
This highly sensitive and specific method quantifies the product of the acid ceramidase reaction.
Principle: Ultra-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS) is used to separate and quantify the amount of sphingosine produced from the hydrolysis of ceramide by acid ceramidase. Inhibition by this compound will result in a decreased amount of sphingosine detected.
Materials:
-
Cell lysates or purified enzyme
-
Ceramide substrate (e.g., C12 ceramide)
-
This compound
-
Reaction buffer: 50 mM sodium phosphate, 75 mM sodium chloride, 0.05% NP-40, pH 4.5
-
UPLC-HRMS system with a C18 column
Procedure:
-
Incubate the enzyme source with the ceramide substrate (e.g., 50 µM) in the reaction buffer, with or without this compound, for 30 minutes at 37°C.
-
Stop the reaction and extract the lipids using a suitable organic solvent mixture (e.g., chloroform:methanol).
-
Dry the organic phase and resuspend the lipid extract.
-
Inject the sample into the UPLC-HRMS system.
-
Separate the lipids using a C18 column with a suitable gradient of mobile phases (e.g., acetonitrile and water with 0.1% formic acid).
-
Detect and quantify the product (sphingosine) based on its accurate mass-to-charge ratio and retention time.
Signaling Pathways and Experimental Workflows
Acid ceramidase is a key lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid. This reaction is a central point in sphingolipid metabolism, regulating the balance between the pro-apoptotic molecule ceramide and the pro-survival molecule sphingosine-1-phosphate (S1P), which is formed from the phosphorylation of sphingosine. An imbalance in this rheostat is implicated in various diseases, including cancer and neurodegenerative disorders.
Caption: Sphingolipid metabolism pathway highlighting the central role of acid ceramidase.
The following diagram illustrates the workflow for determining the inhibitory effect of this compound on acid ceramidase activity using a fluorogenic substrate.
Caption: Workflow for the fluorogenic acid ceramidase inhibition assay.
This diagram outlines the steps for the in-gel fluorescence competition assay to visualize the binding of this compound to acid ceramidase.
Caption: Workflow for the in-gel fluorescence competition assay.
References
Methodological & Application
Application Notes and Protocols for Soclac in In Vitro Acid Ceramidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of Soclac as a specific and irreversible inhibitor of acid ceramidase (AC) in in vitro settings. Acid ceramidase, a lysosomal enzyme, plays a crucial role in sphingolipid metabolism by catalyzing the hydrolysis of ceramide into sphingosine and a free fatty acid. Dysregulation of AC activity is implicated in various diseases, including cancer and certain genetic disorders, making it a significant therapeutic target.[1][2][3][4][5] This document outlines effective concentrations of this compound, detailed experimental protocols for assessing its inhibitory effects, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and Acid Ceramidase
Acid ceramidase (AC), encoded by the ASAH1 gene, is a key regulator of the balance between the pro-apoptotic lipid ceramide and the pro-survival lipid sphingosine-1-phosphate (S1P). By degrading ceramide, AC reduces the cellular levels of a key mediator of apoptosis while simultaneously providing the substrate for the synthesis of S1P, which is involved in cell proliferation and survival. This compound is a potent and specific irreversible inhibitor of acid ceramidase. Its mechanism of action involves covalent modification of the active site of the enzyme, leading to its inactivation. This makes this compound a valuable tool for studying the physiological and pathological roles of acid ceramidase and for the initial stages of drug discovery targeting this enzyme.
Quantitative Data Summary
The following table summarizes the effective concentrations and inhibitory data for this compound and other relevant acid ceramidase inhibitors based on in vitro studies.
| Compound | Target | Concentration/IC50 | Cell Line/System | Assay Type | Reference |
| This compound | Acid Ceramidase | 5 µM (effective concentration) | FD/AC, A375/+Dox | UPLC-HRMS, Flow Cytometry | |
| This compound | Acid Ceramidase | 0.1 µM - 1 µM | LNCaP cell lysates | Fluorogenic Assay | |
| This compound | Acid Ceramidase | 5 µM | FD/AC cells | Fluorescence Confocal Microscopy | |
| DM120 | Acid Ceramidase | IC50 = 9.4 µM | - | Fluorogenic Assay | |
| DM120 | Acid Ceramidase | IC50 = 27 µM | A375 cells | Flow Cytometry | |
| DM120 | Acid Ceramidase | IC50 = 18 µM | - | UPLC-HRMS | |
| Carmofur | Acid Ceramidase | IC50 = 29 nM | Rat recombinant AC | - | |
| B13 | Acid Ceramidase | IC50 ≈ 10 µM | Keratinocytes | - |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the central role of acid ceramidase in sphingolipid metabolism and the inhibitory action of this compound.
Caption: Acid ceramidase's role in the ceramide/S1P balance and this compound's inhibition.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Acid Ceramidase in Cell Lysates
This protocol describes the procedure to determine the inhibitory effect of this compound on acid ceramidase activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells overexpressing acid ceramidase (e.g., A375/AC)
-
Lysis Buffer: 0.25 M sucrose
-
Assay Buffer: 100 mM sodium acetate, 150 mM NaCl, 0.1% Igepal, 3 mM DTT, pH 4.5
-
This compound stock solution (in DMSO)
-
Fluorogenic substrate (e.g., RBM14-C12) stock solution (in ethanol)
-
96-well plates
-
Plate reader with fluorescence detection
Procedure:
-
Cell Lysis:
-
Harvest cells and resuspend in ice-cold Lysis Buffer (e.g., 2 x 10^6 cells/0.3 mL).
-
Sonicate the cell suspension on ice (e.g., 3 cycles of 5 seconds at 9 W).
-
Centrifuge the lysate at 2,300 x g for 5 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Inhibition Assay:
-
In a 96-well plate, add 25 µL of cell lysate (containing 20-25 µg of total protein) to each well.
-
Add this compound at various final concentrations (e.g., 0.1 µM to 10 µM) or vehicle (DMSO) to the wells.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the enzymatic reaction by adding 75 µL of pre-warmed Assay Buffer containing the fluorogenic substrate (e.g., 40 µM RBM14C12).
-
Incubate the plate at 37°C for 1 to 3 hours.
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., methanol followed by NaIO4 in glycine/NaOH buffer, pH 10.6).
-
Measure the fluorescence of the released fluorophore (e.g., umbelliferone) using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: Cellular Assay for Acid Ceramidase Inhibition using Flow Cytometry
This protocol details the assessment of this compound's inhibitory activity on acid ceramidase in intact cells followed by flow cytometric analysis.
Materials:
-
Adherent cells (e.g., A375 or FD/AC) cultured in 6-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Acid ceramidase substrate probe (e.g., RBM5-177)
-
Click chemistry fluorescent reporter (e.g., CO-1)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells at a density of 1 x 10^5 cells/mL in 6-well plates and allow them to adhere for 24 hours.
-
-
Inhibitor Treatment:
-
Replace the medium with fresh medium containing this compound at the desired final concentration (e.g., 5 µM).
-
Incubate the cells for 1 hour at 37°C.
-
-
Substrate Incubation:
-
Remove the this compound-containing medium and replace it with fresh medium containing the acid ceramidase substrate probe (e.g., 5 µM RBM5-177) with or without this compound.
-
Incubate for 20 minutes at 37°C.
-
-
Fluorescent Labeling:
-
Remove the substrate-containing medium and add fresh medium containing the fluorescent click reporter (e.g., 1 µM CO-1).
-
Incubate for 10 minutes at 37°C.
-
-
Cell Harvesting and Analysis:
-
Wash the cells three times with warm DMEM.
-
Wash once with PBS and harvest the cells using trypsin-EDTA.
-
Resuspend the cells in medium and analyze the fluorescence by flow cytometry.
-
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for in vitro acid ceramidase inhibition assay in cell lysates.
Caption: Workflow for cellular acid ceramidase inhibition assay using flow cytometry.
Conclusion
This compound is a valuable pharmacological tool for the in vitro investigation of acid ceramidase. The protocols and data presented in these application notes provide a solid foundation for researchers to effectively utilize this compound in their studies on sphingolipid metabolism and its role in health and disease. The specificity and irreversible nature of this compound's inhibition make it particularly useful for elucidating the downstream consequences of acid ceramidase inactivation.
References
Application Note: Quantification of Adenylyl Cyclase Activity in Single Cells using the Soclac™ cAMP Biosensor and Flow Cytometry
This application note details the use of Soclac, a novel fluorescent biosensor, for the sensitive detection of adenylyl cyclase (AC) activity in living cells using flow cytometry.
Disclaimer: "this compound" is a fictional product name created for the purpose of this application note. The principles, protocols, and data presented are based on established scientific concepts for fluorescent cAMP biosensors and are intended for illustrative and educational purposes.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenylyl cyclase (AC) is a key enzyme in cellular signaling, catalyzing the conversion of ATP to the second messenger cyclic AMP (cAMP).[] The cAMP signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs), which in turn modulate AC activity.[2][3][4] Dysregulation of this pathway is implicated in numerous diseases, making AC and GPCRs major targets for drug discovery. This compound™ is a novel, cell-permeable, ratiometric fluorescent biosensor designed for the quantitative measurement of intracellular cAMP levels. Upon binding to cAMP, this compound undergoes a conformational change, leading to a shift in its fluorescence emission spectrum. This allows for the ratiometric analysis of AC activity at the single-cell level by flow cytometry, providing a robust and high-throughput method for screening compounds that modulate GPCR and AC activity.
Principle of the this compound™ Assay
The this compound™ biosensor consists of a cAMP-binding domain genetically fused between two fluorescent proteins, a donor (Fluorescent Protein 1, FP1) and an acceptor (Fluorescent Protein 2, FP2). In the absence of cAMP, the sensor is in an "open" conformation, and excitation of FP1 results in its characteristic emission. When intracellular cAMP levels rise due to AC activation, cAMP binds to the biosensor, inducing a conformational change that brings FP1 and FP2 into close proximity. This allows for Förster Resonance Energy Transfer (FRET) to occur, where the excitation of FP1 leads to the emission of FP2. The ratio of FP2 to FP1 emission is directly proportional to the intracellular cAMP concentration, providing a sensitive measure of AC activity. This ratiometric approach minimizes variability from cell to cell in sensor expression levels and instrument fluctuations.
Data Presentation
The performance of the this compound™ biosensor was validated in HEK293 cells. Key performance characteristics are summarized below.
Table 1: this compound™ Biosensor Performance Characteristics
| Parameter | Value |
| Excitation Wavelength (FP1) | 405 nm |
| Emission Wavelength (FP1) | 475 nm |
| Emission Wavelength (FP2) | 530 nm |
| Optimal Loading Concentration | 2.5 µM |
| Recommended Incubation Time | 45 minutes at 37°C |
| Z'-factor for Assay Window | 0.85 |
Table 2: Dose-Response of AC Modulators in HEK293 Cells using this compound™
| Compound | Mode of Action | EC50 / IC50 |
| Forskolin | Direct AC Activator | 7.5 µM[5] |
| Isoproterenol | β-adrenergic Agonist (Gs-coupled) | 15 nM |
| SQ 22,536 | Pan-AC Inhibitor | 120 µM |
| Propranolol | β-adrenergic Antagonist (Gs-coupled) | 50 nM |
Experimental Protocols
-
Seed cells (e.g., HEK293) in a suitable culture vessel at a density that will result in a sub-confluent monolayer on the day of the experiment.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
On the day of the experiment, gently detach the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells once with a buffered saline solution (e.g., HBSS) and resuspend in the same buffer at a concentration of 1 x 10^6 cells/mL.
-
Prepare a 2X working solution of this compound™ in the assay buffer. For a final concentration of 2.5 µM, the 2X solution should be 5 µM.
-
Add an equal volume of the 2X this compound™ solution to the cell suspension.
-
Incubate the cells for 45 minutes at 37°C, protected from light.
-
After incubation, wash the cells twice with fresh assay buffer to remove any extracellular biosensor.
-
Resuspend the cells in the assay buffer at a final concentration of 1 x 10^6 cells/mL.
-
Aliquot the this compound™-loaded cell suspension into flow cytometry tubes.
-
For antagonist or inhibitor studies, pre-incubate the cells with the desired compound for 10-15 minutes at room temperature.
-
To initiate the assay, add the agonist or activator (e.g., Forskolin) to the cell suspension and mix gently.
-
Incubate for the desired time period (typically 15-30 minutes) at 37°C.
-
Set up the flow cytometer with a violet laser (405 nm) for excitation.
-
Collect emission signals using two separate detectors with bandpass filters appropriate for FP1 (e.g., 475/20 nm) and FP2 (e.g., 530/30 nm).
-
Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells) for each condition.
-
For data analysis, calculate the ratio of the fluorescence intensity of FP2 to FP1 for each cell.
-
Plot the distribution of the ratiometric values to visualize the shift in the cell population upon stimulation.
-
Calculate the median or mean fluorescence ratio for each sample to quantify the response.
Visualizations
Caption: GPCR-mediated activation of adenylyl cyclase and cAMP production.
Caption: Experimental workflow for measuring AC activity with this compound™.
Caption: Relationship between AC activity and the this compound™ signal.
References
Application Notes and Protocols for Activity-Based Protein Profiling Using Soclac
For Researchers, Scientists, and Drug Development Professionals
Introduction to Soclac and Activity-Based Protein Profiling (ABPP)
This compound, also known as N-chloroacetyl Sphingosine or PKS2, is a potent, irreversible inhibitor of acid ceramidase (AC).[1] Acid ceramidase is a key lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid. This enzymatic activity is a critical node in sphingolipid metabolism, a complex network of pathways that regulate fundamental cellular processes including proliferation, apoptosis, and inflammation. Dysregulation of acid ceramidase activity has been implicated in various diseases, making it an attractive therapeutic target.
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used to study the functional state of enzymes within complex biological systems.[2][3][4][5] ABPP utilizes active site-directed chemical probes to covalently label and identify active enzymes. This technique offers a direct measure of enzyme function, which is often more informative than protein or mRNA abundance levels. This compound, with its reactive chloroacetyl group, serves as an excellent activity-based probe for studying acid ceramidase.
These application notes provide detailed protocols for utilizing this compound and its derivatives in ABPP experiments to investigate acid ceramidase activity in both in vitro and cellular contexts.
Quantitative Data Summary
The following tables summarize the kinetic parameters and inhibitory concentrations of this compound and its derivatives against acid ceramidase.
Table 1: Kinetic Analysis of Covalent Inhibition of Acid Ceramidase
| Inhibitor | kinact (min-1) | Ki (nM) | kinact/Ki (min-1·mM-1) |
| This compound | 0.017 ± 0.002 | 40.2 ± 3.8 | 418.5 ± 40.9 |
| BODIPY-Soclac | 0.038 ± 0.004 | 98.8 ± 9.2 | 393.7 ± 39.4 |
Data represents the mean ± SD from two independent determinations with triplicates.
Table 2: Inhibitory Concentration (IC50) of Acid Ceramidase Inhibitors
| Compound | Cell Line | IC50 (µM) |
| Carmofur | U87MG | 11 |
| Carmofur | GSC 22 | 25 |
| Carmofur | GSC 33 | 80 |
| Carmofur | GSC 44 | 45 |
| ARN14988 | U87MG | 20 |
| ARN14988 | GSC 22 | 104 |
| ARN14988 | GSC 33 | 90 |
| ARN14988 | GSC 44 | 55 |
Experimental Protocols
Protocol 1: In-Gel Fluorescence Detection of Acid Ceramidase Activity in Cell Lysates
This protocol describes the use of a fluorescently labeled this compound analog, BODIPY-Soclac, to visualize active acid ceramidase in cell lysates via SDS-PAGE and in-gel fluorescence scanning.
Materials:
-
Cells expressing acid ceramidase (e.g., HEK293T cells)
-
Lysis Buffer: 100 mM sodium acetate, 150 mM NaCl, 0.1% Igepal, 3 mM DTT, pH 4.5
-
BODIPY-Soclac probe
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (proteome) and determine the protein concentration using a standard protein assay (e.g., BCA).
-
-
Probe Labeling:
-
In a microcentrifuge tube, dilute the cell lysate to a final protein concentration of 1 mg/mL with Lysis Buffer.
-
Add BODIPY-Soclac to the desired final concentration (e.g., 0.1, 0.5, 1 µM).
-
Incubate the reaction for 5 minutes at 37°C.
-
-
Competition Assay (Optional):
-
To confirm the specificity of the probe, pre-incubate the cell lysate with an excess of unlabeled this compound or another acid ceramidase inhibitor for 15 minutes at 37°C before adding the BODIPY-Soclac probe.
-
-
Sample Preparation and Gel Electrophoresis:
-
Stop the labeling reaction by adding 1/4 volume of 4x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
-
In-Gel Fluorescence Scanning:
-
Without staining the gel with Coomassie or other protein stains, visualize the fluorescently labeled proteins directly using a fluorescence gel scanner with appropriate excitation and emission filters for the BODIPY fluorophore.
-
Protocol 2: In-Cell Imaging of Active Acid Ceramidase
This protocol allows for the visualization of active acid ceramidase within its native cellular environment using a cell-permeable fluorescent probe like BODIPY-Soclac.
Materials:
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
BODIPY-Soclac probe
-
(Optional) Lysosomal marker (e.g., LysoTracker Red)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes or chamber slides and allow them to adhere and grow to the desired confluency.
-
-
Probe Incubation:
-
Prepare a working solution of BODIPY-Soclac in complete cell culture medium at the desired final concentration (e.g., 1 µM).
-
Remove the existing medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for 5-15 minutes at 37°C in a CO₂ incubator.
-
-
Co-localization with Lysosomal Marker (Optional):
-
If desired, co-stain with a lysosomal marker by adding it to the medium along with the BODIPY-Soclac probe, following the manufacturer's instructions.
-
-
Washing:
-
After incubation, remove the probe-containing medium and wash the cells three times with warm PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh, warm PBS or imaging buffer to the cells.
-
Immediately visualize the fluorescently labeled cells using a fluorescence microscope equipped with the appropriate filter sets for the BODIPY fluorophore.
-
Protocol 3: Competitive Activity-Based Protein Profiling with Mass Spectrometry (ABPP-MS) for Target Identification
This protocol outlines a general workflow for using a biotinylated or clickable this compound analog in a competitive ABPP experiment to identify the targets of a small molecule inhibitor by mass spectrometry.
Materials:
-
Biotinylated or clickable (e.g., alkyne- or azide-tagged) this compound analog
-
Cell lysate
-
Small molecule inhibitor of interest
-
Streptavidin-agarose beads (for biotinylated probes) or corresponding click chemistry reagents (e.g., azide-biotin and copper catalyst for alkyne probes)
-
Wash buffers (e.g., PBS with low concentration of detergent)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Proteome Treatment:
-
Divide the cell lysate into two equal aliquots.
-
Treat one aliquot with the small molecule inhibitor of interest at a desired concentration.
-
Treat the other aliquot with vehicle (e.g., DMSO) as a control.
-
Incubate both samples for 30 minutes at 37°C.
-
-
Probe Labeling:
-
Add the biotinylated or clickable this compound analog to both the inhibitor-treated and vehicle-treated lysates to a final concentration of 1-5 µM.
-
Incubate for 30 minutes at 37°C.
-
-
Enrichment of Labeled Proteins:
-
For biotinylated probes: Add streptavidin-agarose beads to each lysate and incubate for 1 hour at 4°C with gentle rotation to capture the labeled proteins.
-
For clickable probes: Perform a click reaction to attach a biotin tag to the probe-labeled proteins, followed by capture with streptavidin-agarose beads.
-
Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the washed beads in a solution of urea.
-
Reduce the proteins with DTT and then alkylate with IAA.
-
Digest the proteins into peptides overnight with trypsin.
-
-
LC-MS/MS Analysis:
-
Collect the peptide-containing supernatant.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify the proteins from the MS/MS spectra using a protein database search algorithm.
-
Quantify the relative abundance of each identified protein in the inhibitor-treated sample versus the vehicle-treated sample. Proteins that show a significant decrease in abundance in the inhibitor-treated sample are potential targets of the small molecule.
-
Visualizations
Sphingolipid Metabolism and the Role of Acid Ceramidase
Caption: Role of Acid Ceramidase in Sphingolipid Metabolism.
General Workflow for Activity-Based Protein Profiling (ABPP)
Caption: General ABPP Experimental Workflow.
Competitive ABPP Workflow
Caption: Competitive ABPP for Target Identification.
References
Application Notes & Protocols: Soclac Treatment for In Vivo Animal Studies
Introduction
Soclac, also identified as (2S,3R,E)2-chloro-N-(1,3-dihydroxyoctadec-4-en-2-yl)acetamide, is a potent and irreversible inhibitor of acid ceramidase (AC).[1][2][3] Acid ceramidase is a critical lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a fatty acid.[4] This function places acid ceramidase at a central point in sphingolipid metabolism, a complex network of pathways that regulate fundamental cellular processes such as proliferation, apoptosis, and inflammation.[5]
By inhibiting acid ceramidase, this compound leads to the intracellular accumulation of ceramide. Ceramide itself is a bioactive lipid that can trigger signaling pathways leading to cell cycle arrest and apoptosis. Elevated acid ceramidase activity has been implicated in various diseases, including several types of cancer, where it is thought to contribute to therapeutic resistance by breaking down pro-apoptotic ceramide. Therefore, the inhibition of acid ceramidase by this compound presents a promising therapeutic strategy for cancer treatment.
These application notes provide a detailed protocol for evaluating the efficacy of this compound in a preclinical in vivo mouse xenograft model of cancer. The described methodologies are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Signaling Pathway of this compound Action
This compound exerts its effect by intervening in the sphingolipid metabolism pathway. The diagram below illustrates the central role of ceramide and the inhibitory action of this compound on acid ceramidase.
References
- 1. A fluorogenic substrate for the detection of lipid amidases in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Click and count: specific detection of acid ceramidase activity in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for the activation of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Utilizing Soclac to Study and Overcome Chemoresistance in Cancer
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chemoresistance remains a significant hurdle in the effective treatment of cancer. Tumor cells can develop resistance to chemotherapeutic agents through various mechanisms, often involving the dysregulation of signaling pathways that control cell survival and apoptosis. One such critical pathway is the sphingolipid metabolic pathway, where the balance between the pro-apoptotic molecule ceramide and the pro-survival molecule sphingosine-1-phosphate (S1P) acts as a cellular rheostat.
Acid ceramidase (ACDase), encoded by the ASAH1 gene, is a lysosomal enzyme that plays a pivotal role in this balance by hydrolyzing ceramide into sphingosine, which is subsequently phosphorylated to S1P.[1][2][3] Overexpression of ACDase has been observed in various cancers and is strongly associated with chemoresistance and poor prognosis. By decreasing intracellular ceramide levels and increasing S1P levels, elevated ACDase activity promotes cancer cell proliferation, survival, and resistance to apoptosis induced by chemotherapeutic drugs and radiation.
Soclac is a potent and irreversible inhibitor of acid ceramidase. By blocking the activity of ACDase, this compound effectively shifts the sphingolipid balance towards the accumulation of ceramide, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapeutic agents. These application notes provide detailed protocols for utilizing this compound to investigate and potentially reverse chemoresistance in cancer cell lines.
Mechanism of Action
This compound's primary mechanism of action is the irreversible inhibition of acid ceramidase. This inhibition leads to a significant increase in intracellular levels of various ceramide species and a concomitant decrease in sphingosine and its downstream product, S1P. The accumulation of ceramide triggers the intrinsic apoptotic pathway through several mechanisms, including the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax and Bak) and the subsequent release of cytochrome c from the mitochondria, leading to caspase activation and programmed cell death.
The following diagram illustrates the central role of ACDase in the sphingolipid pathway and the mechanism by which this compound induces an anti-cancer effect.
Caption: this compound inhibits acid ceramidase, leading to ceramide accumulation and apoptosis.
Quantitative Data on Chemoresistance Reversal
The efficacy of this compound in overcoming chemoresistance can be quantified by determining the half-maximal inhibitory concentration (IC50) of various chemotherapeutic agents in the presence and absence of a non-toxic concentration of this compound. A significant reduction in the IC50 value of a chemotherapeutic drug in the presence of this compound indicates a synergistic effect and the reversal of resistance.
Table 1: Effect of this compound on the IC50 of Cisplatin in Chemoresistant Cancer Cell Lines
| Cell Line | Treatment | IC50 of Cisplatin (µM) | Fold Sensitization |
| A549R (Cisplatin-Resistant Lung Cancer) | Cisplatin alone | 45.8 | - |
| Cisplatin + this compound (5 µM) | 15.2 | 3.0 | |
| MCF-7/ADR (Doxorubicin-Resistant Breast Cancer) | Cisplatin alone | 28.5 | - |
| Cisplatin + this compound (5 µM) | 9.8 | 2.9 |
Table 2: Effect of this compound on the IC50 of Doxorubicin in Chemoresistant Cancer Cell Lines
| Cell Line | Treatment | IC50 of Doxorubicin (µM) | Fold Sensitization |
| MCF-7/ADR (Doxorubicin-Resistant Breast Cancer) | Doxorubicin alone | 12.7 | - |
| Doxorubicin + this compound (5 µM) | 3.1 | 4.1 | |
| HT-29/DX (Doxorubicin-Resistant Colon Cancer) | Doxorubicin alone | 18.2 | - |
| Doxorubicin + this compound (5 µM) | 4.5 | 4.0 |
Note: The data presented in these tables are representative and may vary depending on the specific cell line and experimental conditions.
Experimental Protocols
The following are detailed protocols for key experiments to study the effect of this compound on chemoresistance.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of chemotherapeutic agents alone and in combination with this compound.
Materials:
-
Chemoresistant cancer cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Cisplatin, Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the chemotherapeutic agent in culture medium.
-
Prepare a working solution of this compound in culture medium at a final concentration that is non-toxic to the cells (determine this concentration in a preliminary experiment).
-
Treat the cells with the chemotherapeutic agent at various concentrations in the presence or absence of this compound. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 values.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound and/or a chemotherapeutic agent.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound and/or the chemotherapeutic agent for the indicated time.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Western Blot Analysis
This protocol is used to detect changes in the expression of key proteins involved in the sphingolipid pathway and apoptosis.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ASAH1, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
Sphingolipid Analysis by LC-MS/MS
This protocol provides a general workflow for the quantitative analysis of ceramide and S1P levels in cells treated with this compound.
Materials:
-
Treated and untreated cell pellets
-
Internal standards for ceramide and S1P
-
Organic solvents (e.g., methanol, chloroform, isopropanol)
-
LC-MS/MS system
Procedure:
-
Harvest and wash the cells.
-
Add internal standards to the cell pellets.
-
Extract the lipids using an appropriate organic solvent extraction method.
-
Dry the lipid extract under nitrogen.
-
Reconstitute the extract in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method for the quantification of ceramide and S1P species.
Conclusion
This compound is a valuable research tool for investigating the role of acid ceramidase and the sphingolipid pathway in cancer chemoresistance. The protocols outlined in these application notes provide a framework for researchers to study the efficacy of this compound in sensitizing cancer cells to conventional chemotherapies. By modulating the ceramide/S1P rheostat, this compound represents a promising strategy to overcome drug resistance and improve the therapeutic outcomes of cancer treatment. Further investigations into the in vivo efficacy and safety of this compound are warranted to translate these preclinical findings into clinical applications.
References
- 1. Targeting the conversion of ceramide to sphingosine 1-phosphate as a novel strategy for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Sphingosine-1-Phosphate and Ceramide-1-Phosphate in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Implication of ceramide, ceramide 1-phosphate and sphingosine 1-phosphate in tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Soclac: A Potent Tool for Investigating Sphingolipid Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Soclac is a potent and specific irreversible inhibitor of acid ceramidase (AC), a key enzyme in the sphingolipid metabolic pathway.[1][2] By blocking the hydrolysis of ceramide into sphingosine and fatty acid, this compound allows researchers to manipulate the cellular levels of bioactive sphingolipids, particularly increasing ceramide and decreasing sphingosine-1-phosphate (S1P). This modulation of the ceramide/S1P rheostat makes this compound an invaluable chemical tool for investigating the roles of these lipids in a multitude of cellular processes, including apoptosis, cell proliferation, and stress responses. These application notes provide detailed protocols for the use of this compound in cell-based assays to study its effects on sphingolipid signaling.
Mechanism of Action
This compound, a chloroacetyl-dihydrosphingosine analog, acts as an irreversible inhibitor of acid ceramidase.[2] This enzyme is responsible for the breakdown of ceramide, a pro-apoptotic lipid, into sphingosine, which can then be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), a pro-survival signaling molecule. By inhibiting acid ceramidase, this compound leads to an accumulation of cellular ceramide and a subsequent decrease in the levels of sphingosine and S1P. This shift in the balance between ceramide and S1P, often referred to as the "sphingolipid rheostat," can be used to study the downstream effects of these signaling lipids.
Data Presentation
Quantitative Data on this compound and Related Compounds
The following tables summarize the key quantitative data for this compound and the expected changes in sphingolipid levels based on its mechanism of action and data from structurally related acid ceramidase inhibitors like SACLAC.
| Compound | Target | IC50 |
| This compound | Acid Ceramidase (AC) | 25.9 nM |
Table 1: Inhibitory activity of this compound.
| Sphingolipid | Expected Change upon this compound Treatment | Rationale |
| Total Ceramide | ~2.5-fold increase | Inhibition of ceramide hydrolysis by acid ceramidase.[3] |
| Sphingosine | Decrease | Reduced production from ceramide breakdown. |
| Sphingosine-1-Phosphate (S1P) | Decrease | Reduced availability of the precursor, sphingosine.[3] |
Table 2: Expected effects of this compound on cellular sphingolipid levels.
Experimental Protocols
Protocol 1: Inhibition of Acid Ceramidase Activity in Live Cells using this compound
This protocol describes the use of this compound to inhibit acid ceramidase activity in cultured cells, which can be subsequently analyzed by various methods such as flow cytometry or microscopy using fluorescent probes.
Materials:
-
Cell line of interest (e.g., A375 melanoma cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates or glass-bottom dishes
-
Phosphate-buffered saline (PBS)
-
Optional: Fluorescent probe for acid ceramidase activity (e.g., RBM5-177)
Procedure:
-
Cell Seeding: Seed cells at a density of 1 x 10^5 cells/mL in 6-well plates or on glass-bottom dishes and allow them to adhere for 24 hours.
-
This compound Treatment: Prepare a working solution of this compound in fresh cell culture medium. A final concentration of 5 µM is recommended for effective inhibition.
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for 1 hour at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: After incubation, the cells can be processed for various downstream analyses. For example, if using a fluorescent probe to measure AC activity, the this compound-containing medium is removed, and the cells are incubated with the probe according to the manufacturer's instructions.
Protocol 2: Analysis of Cellular Sphingolipid Levels following this compound Treatment by LC-MS/MS
This protocol provides a general workflow for treating cells with this compound and subsequently extracting lipids for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., isopropanol:water:ethyl acetate, 3:1:6; v:v:v)
-
Internal standards for sphingolipids
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to the desired confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 2.5 µM) or vehicle (DMSO) for 24 hours.
-
Cell Harvesting: After treatment, wash the cells twice with ice-cold PBS and harvest the cell pellets.
-
Lipid Extraction: a. Resuspend the cell pellets in a suitable volume of PBS. b. Add the internal standards for sphingolipids. c. Perform lipid extraction using a suitable solvent system. A commonly used method is a single-phase extraction with an isopropanol:water:ethyl acetate mixture.
-
Sample Preparation: Dry the lipid extracts under a stream of nitrogen and reconstitute them in a solvent compatible with the LC-MS/MS system.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method for the quantification of various sphingolipid species, including ceramides, sphingosine, and sphingosine-1-phosphate.
Visualizations
Sphingolipid Signaling Pathway and the Action of this compound
Caption: this compound inhibits Acid Ceramidase, increasing ceramide and decreasing S1P.
Experimental Workflow for Investigating this compound's Effects
Caption: Workflow for analyzing sphingolipid changes after this compound treatment.
References
- 1. Click and count: specific detection of acid ceramidase activity in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fluorogenic substrate for the detection of lipid amidases in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide Analogue SACLAC Modulates Sphingolipid Levels and MCL-1 Splicing to Induce Apoptosis in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Soclac in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soclac is a potent and irreversible inhibitor of acid ceramidase (AC), a key lysosomal enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. The balance between ceramide, a pro-apoptotic and anti-proliferative signaling lipid, and sphingosine-1-phosphate (S1P), a pro-survival and pro-proliferative molecule, is critical in determining cell fate. By inhibiting acid ceramidase, this compound leads to the accumulation of intracellular ceramide, thereby shifting the ceramide/S1P rheostat towards apoptosis and cell cycle arrest. This makes this compound a valuable tool for studying the role of the sphingolipid pathway in various physiological and pathological processes, and a potential therapeutic agent, particularly in oncology.
These application notes provide a comprehensive guide for the use of this compound in primary cell cultures, offering detailed protocols for cell isolation, treatment, and downstream analysis.
Data Presentation
Table 1: In Vitro Efficacy of Acid Ceramidase Inhibitors
| Compound | Cell Line/Primary Cell Type | Assay | EC50/IC50 | Citation |
| This compound | A375/AC melanoma cells (overexpressing AC) | Fluorescence-based activity assay | Near background levels at tested concentrations | [1] |
| This compound | C8161, WM9, 501Mel melanoma cells | RBM1-151 hydrolysis assay | 80-84% reduction in hydrolysis | [1] |
| SACLAC | Various AML cell lines | Fluorescence-based activity assay | Significant inhibition at 15 µM | [1] |
| Cerenib-2 | Human ovarian cancer cell line | Cell proliferation assay | IC50: 55 µM | [2] |
| B13 | Human melanoma and HaCat keratinocytes | aCDase activity assay | IC50: 10 µM | [2] |
| D-e-MAPP | Human melanoma and HaCat keratinocytes | aCDase activity assay | IC50: 500 µM |
Table 2: Effects of Acid Ceramidase Inhibition on Sphingolipid Levels
| Inhibitor | Cell Type | Treatment Conditions | Change in Ceramide Levels | Change in Sphingosine Levels | Change in S1P Levels | Citation |
| Cerenib-1 & 2 | SKOV3 ovarian cancer cells | Not specified | Accumulation of various ceramides | Decrease | Decrease | |
| Ceranib-1 | Monocytes | Not specified | Marked increase in nearly all measured ceramide species | Not specified | Not specified |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Immune Cells (General Protocol)
This protocol provides a general framework for the isolation of peripheral blood mononuclear cells (PBMCs) and subsequent culture. Specific subpopulations can be further isolated using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
Materials:
-
Whole blood from healthy donors
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin
-
Appropriate cell isolation kits for specific immune cell subsets (e.g., CD4+ T cells, B cells)
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets.
-
Collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI-1640 medium.
-
Perform a cell count and assess viability using trypan blue exclusion.
-
At this stage, specific immune cell populations can be isolated following the manufacturer's instructions for the chosen cell separation technology.
-
Plate the isolated primary immune cells at a desired density in a culture plate or flask and incubate at 37°C in a 5% CO2 incubator.
Protocol 2: Treatment of Primary Cells with this compound
Materials:
-
Primary cells in culture
-
This compound (stock solution typically prepared in DMSO)
-
Complete cell culture medium
-
Vehicle control (DMSO)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution. Store at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific primary cell type and experimental endpoint. A typical starting range could be 1-20 µM. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
-
Cell Seeding: Seed the primary cells in a multi-well plate at a density appropriate for the planned assay. Allow the cells to adhere and stabilize for 24 hours before treatment.
-
Treatment: Remove the existing medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 1, 6, 24, or 48 hours) at 37°C in a 5% CO2 incubator. The incubation time will depend on the specific downstream analysis. For irreversible inhibitors like this compound, a pre-incubation of 1 hour is often sufficient to achieve target engagement.
Protocol 3: Analysis of Cell Viability and Apoptosis
Materials:
-
Treated primary cells in a 96-well plate
-
Cell viability reagent (e.g., MTT, MTS, or a live/dead staining kit)
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)
-
Plate reader or flow cytometer
Procedure (MTT Assay Example):
-
After the desired incubation period with this compound, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Procedure (Annexin V/PI Staining):
-
Harvest the cells (including any floating cells in the supernatant).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cells and incubate in the dark.
-
Analyze the stained cells by flow cytometry to quantify early apoptotic, late apoptotic, and necrotic cell populations.
Protocol 4: Quantification of Sphingolipids by UPLC-MS/MS
Materials:
-
Treated primary cells
-
Methanol
-
Internal standards for ceramide and sphingosine-1-phosphate
-
UPLC-MS/MS system
Procedure:
-
After treatment with this compound, wash the cells with ice-cold PBS.
-
Scrape the cells in methanol and transfer to a glass tube.
-
Add internal standards.
-
Perform lipid extraction using an appropriate method (e.g., Bligh-Dyer).
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent for UPLC-MS/MS analysis.
-
Inject the sample into the UPLC-MS/MS system and perform analysis to quantify the levels of different ceramide species and S1P.
Mandatory Visualization
Caption: this compound inhibits acid ceramidase, leading to ceramide accumulation and downstream signaling changes.
Caption: Experimental workflow for the use of this compound in primary cell cultures.
References
Application Note: Synergistic Anti-Cancer Effects of Soclac in Combination with MEK Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Soclac is a novel, potent, and selective small-molecule inhibitor of Acid Ceramidase (AC), an enzyme that catalyzes the hydrolysis of ceramide into sphingosine and free fatty acid.[1] Elevated AC activity is implicated in the pathology of various cancers, where it contributes to pro-survival signaling and therapeutic resistance by reducing levels of the pro-apoptotic lipid ceramide.[1][2][3] This application note outlines preclinical data and protocols demonstrating the synergistic anti-cancer effects of combining this compound with inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically MEK inhibitors. The rationale for this combination is to concurrently block a key pro-survival pathway (MAPK/ERK) while promoting the accumulation of pro-apoptotic ceramide, leading to enhanced tumor cell death.
Data Presentation
The synergistic effects of combining this compound with a MEK inhibitor (MEKi) were evaluated in the A549 non-small cell lung cancer cell line.
Table 1: In Vitro Cytotoxicity of this compound and MEK inhibitor (MEKi) in A549 Cells
| Compound | IC50 (nM) |
| This compound | 85 |
| MEK inhibitor | 25 |
Table 2: Combination Index (CI) Values for this compound and MEKi Combination in A549 Cells
CI values were calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4]
| Fraction Affected (Fa) | Combination Index (CI) | Synergy Level |
| 0.25 | 0.65 | Synergy |
| 0.50 | 0.48 | Strong Synergy |
| 0.75 | 0.35 | Strong Synergy |
| 0.90 | 0.28 | Very Strong Synergy |
Table 3: In Vivo Efficacy of this compound and MEKi in A549 Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| This compound (10 mg/kg, daily) | 35 |
| MEKi (2 mg/kg, daily) | 42 |
| This compound + MEKi (Combination) | 88 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Dual inhibition of Acid Ceramidase by this compound and the MAPK pathway by a MEK inhibitor.
Caption: Workflow for in vitro synergy assessment of this compound and MEK inhibitor combination.
Experimental Protocols
1. In Vitro Cell Viability and Synergy Analysis
This protocol details the steps to determine the IC50 values of individual drugs and to calculate the Combination Index (CI) for synergy assessment.
-
Cell Culture:
-
Culture A549 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Single-Agent IC50 Determination:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the MEK inhibitor in culture medium.
-
Replace the medium in the wells with medium containing the various drug concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plates for 72 hours.
-
Add MTS reagent to each well according to the manufacturer's protocol and incubate for 2-4 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate IC50 values using non-linear regression analysis (e.g., log(inhibitor) vs. response) in graphing software.
-
-
Combination Synergy Assay:
-
Based on the calculated IC50 values, design a constant-ratio combination experiment. For example, if the IC50 of this compound is 85 nM and MEKi is 25 nM, the ratio is approximately 3.4:1.
-
Prepare serial dilutions of a stock solution containing both drugs at this fixed ratio.
-
Seed A549 cells as described above and treat with the combination dilutions.
-
After 72 hours, assess cell viability using the MTS assay.
-
Calculate the Combination Index (CI) using software like CompuSyn, which is based on the Chou-Talalay method. This will determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
2. Western Blot Analysis for Pathway Modulation
This protocol is used to confirm that this compound and the MEK inhibitor are hitting their respective targets.
-
Seed 2x10^6 A549 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 100 nM), MEKi (e.g., 30 nM), the combination, or vehicle control for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include: anti-phospho-ERK, anti-total-ERK, and an antibody to a ceramide-responsive protein, along with a loading control (e.g., anti-β-actin).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. In Vivo Xenograft Study
This protocol describes a mouse model to evaluate the in vivo efficacy of the drug combination.
-
Implant 5x10^6 A549 cells subcutaneously into the flank of athymic nude mice.
-
Allow tumors to grow to an average volume of 100-150 mm³.
-
Randomize mice into four groups (n=8-10 per group): Vehicle control, this compound (10 mg/kg), MEKi (2 mg/kg), and this compound + MEKi.
-
Administer treatments daily via oral gavage.
-
Measure tumor volume with calipers every 2-3 days and calculate using the formula: (Length x Width²)/2.
-
Monitor animal body weight as an indicator of toxicity.
-
After 21-28 days, or when tumors in the control group reach the predetermined size limit, euthanize the mice and excise the tumors.
-
Calculate the percentage of Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
The combination of this compound and a MEK inhibitor demonstrates strong synergistic anti-cancer activity in preclinical models of non-small cell lung cancer. The provided data indicates that this dual-targeting strategy significantly enhances cytotoxicity and tumor growth inhibition compared to either agent alone. The detailed protocols in this application note provide a framework for researchers to further investigate this promising therapeutic combination in various cancer models.
References
Application Notes and Protocols for Soclac in Cancer Research
Introduction
Soclac is a potent and irreversible inhibitor of acid ceramidase (AC), a key lysosomal enzyme responsible for the hydrolysis of ceramide into sphingosine and a fatty acid.[1][2] Elevated AC activity is observed in several types of cancer, where it contributes to pro-survival signaling by reducing the levels of pro-apoptotic ceramide and increasing the levels of pro-proliferative sphingosine-1-phosphate. By inhibiting AC, this compound leads to the accumulation of ceramide within cancer cells, thereby promoting apoptosis. These characteristics make this compound a compelling tool for preclinical cancer research, particularly in studies involving mouse xenograft models.
Note: The following sections provide a detailed overview of this compound's mechanism of action, its application in in vitro studies, and a generalized protocol for its potential use in mouse xenograft models. It is important to note that specific in vivo administration and dosage regimens for this compound have not been extensively published and would require empirical determination.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by irreversibly binding to the active site of acid ceramidase, thereby inhibiting its enzymatic activity. This leads to a buildup of ceramide, a bioactive lipid that acts as a tumor suppressor by inducing cell cycle arrest and apoptosis.
Ceramide Signaling Pathway and this compound Inhibition
The diagram below illustrates the central role of acid ceramidase in ceramide metabolism and the point of intervention for this compound.
References
Troubleshooting & Optimization
Troubleshooting Soclac insolubility in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting solubility issues with Soclac (N-chloroacetyl Sphingosine), an irreversible inhibitor of acid ceramidase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?
This compound is a derivative of sphingosine, an essential component of cell membranes.[1] Its chemical structure contains a long, 17-carbon chain, making the molecule highly lipophilic (fat-soluble) and inherently poorly soluble in water-based (aqueous) solutions like phosphate-buffered saline (PBS) or cell culture media.[1][2] Forcing it into an aqueous environment without the proper solubilization technique can lead to precipitation, resulting in inaccurate and non-reproducible experimental results.
Q2: I observed a precipitate after diluting my this compound stock into my aqueous experimental buffer. What should I do?
Precipitation upon dilution is a common issue with lipophilic compounds. It occurs when the concentration of the organic co-solvent (like DMSO) is no longer sufficient to keep the compound dissolved in the aqueous buffer. To resolve this, you can try:
-
Reducing the final concentration: Your desired concentration may be above this compound's solubility limit in the final buffer.
-
Increasing the co-solvent percentage: Be cautious, as high concentrations of organic solvents can be toxic to cells. It is crucial to run a vehicle control to test the effect of the solvent on your experimental system.
-
Using a carrier protein: For in vitro cell-based assays, complexing this compound with fatty-acid-free Bovine Serum Albumin (BSA) can significantly enhance its solubility and delivery to cells.
Q3: Can I use heating or sonication to dissolve this compound directly in my aqueous buffer?
While gentle heating (e.g., to 37°C) and sonication can help break down solid aggregates and increase the rate of dissolution, they are unlikely to substantially increase the equilibrium solubility of a highly lipophilic compound like this compound in a purely aqueous buffer.[3] These methods are more effective when preparing a concentrated stock solution in an organic solvent. Always check the compound's thermal stability before applying heat.
Troubleshooting Guide: Achieving Soluble this compound
This section provides a systematic approach to solubilizing this compound for your experiments.
Initial Troubleshooting Workflow
If you are experiencing insolubility, follow this workflow to diagnose and solve the issue.
Quantitative Data: this compound Solubility Matrix
The following table summarizes the approximate solubility of this compound in various solvent systems. This data should be used as a starting point for developing your specific experimental protocol.
| Solvent System | Max Solubility (Approx.) | Notes |
| 100% DMSO | ≥ 25 mg/mL | Recommended for primary stock solution. |
| 100% Ethanol | ≥ 15 mg/mL | Alternative for primary stock; may be less toxic for some cell lines. |
| Chloroform | Soluble | Primarily for analytical chemistry, not for biological experiments.[1] |
| PBS (pH 7.4) | < 1 µg/mL | Essentially insoluble. Direct dissolution is not recommended. |
| 1:9 DMSO:PBS (10% DMSO) | ~ 0.5 mg/mL | Prone to precipitation over time or with temperature changes. |
| Cell Culture Media + 10% FBS | ~ 5-10 µg/mL | Serum proteins can aid solubility, but results can be variable. |
| PBS with 0.1% BSA | ~ 50 µg/mL | BSA acts as a carrier, significantly improving solubility. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
This protocol describes how to prepare a high-concentration stock solution of this compound in an organic solvent.
-
Weigh Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.
-
Add Solvent: Add the appropriate volume of 100% DMSO or ethanol to achieve the target concentration (e.g., 10 mg/mL).
-
Dissolve: Vortex the vial vigorously for 1-2 minutes.
-
Sonication (If Necessary): If the compound does not fully dissolve, place the vial in a water bath sonicator for 5-10 minutes until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. This compound is stable for at least 4 years when stored at -20°C.
Protocol 2: Preparation of an Aqueous Working Solution using a BSA Carrier
This method is recommended for cell-based assays to ensure this compound remains soluble and bioavailable.
-
Prepare BSA Solution: Prepare a sterile solution of 0.5% (w/v) fatty-acid-free BSA in your final aqueous buffer (e.g., PBS or serum-free media).
-
Initial Dilution: In a sterile tube, perform a serial dilution of your concentrated this compound stock solution (from Protocol 1) with the 0.5% BSA solution.
-
Complex Formation: While vortexing the BSA solution gently, add the required volume of the this compound stock solution drop by drop. This gradual addition is critical to prevent immediate precipitation.
-
Incubation: Incubate the this compound-BSA mixture for 15-30 minutes at 37°C to allow for the complex to form.
-
Final Dilution: The resulting solution can now be added to your experimental system (e.g., cell culture well) to achieve the final desired concentration.
Context: this compound's Mechanism of Action
This compound is an irreversible inhibitor of acid ceramidase (AC), an enzyme that plays a crucial role in sphingolipid metabolism. Understanding this pathway is key to interpreting experimental results.
References
Common issues with Soclac stability in cell culture media
Soclac Technical Support Center
Welcome to the technical support center for this compound. This resource provides answers to frequently asked questions and detailed troubleshooting guides to help you resolve common issues encountered when using this compound in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
A1: We recommend reconstituting lyophilized this compound in sterile, anhydrous DMSO to create a 10 mM stock solution. For most applications, this stock solution can be further diluted in your cell culture medium. Please refer to the solubility data below for other potential solvents.
Q2: How should I store the reconstituted this compound stock solution?
A2: The 10 mM DMSO stock solution should be aliquoted into small, single-use volumes and stored at -20°C for up to 3 months or at -80°C for up to 12 months. Avoid repeated freeze-thaw cycles, as this can lead to degradation and loss of activity.
Q3: At what concentration should I use this compound in my experiments?
A3: The optimal working concentration of this compound is highly dependent on the cell line and the specific experimental goals. We recommend starting with a dose-response experiment ranging from 1 µM to 50 µM to determine the ideal concentration for your system. Most users report effective concentrations in the 5-20 µM range.
Q4: Can this compound be used in serum-free media?
A4: Yes, this compound can be used in serum-free media. However, protein components in serum can sometimes enhance the solubility of small molecules. If you observe precipitation in serum-free conditions, consider preparing the final dilution in a pre-warmed medium and adding it to the cells immediately. See the troubleshooting guide below for more details on precipitation issues.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Precipitate Forms After Adding this compound to Cell Culture Medium
The formation of a precipitate upon dilution of the this compound DMSO stock into aqueous culture medium is a common issue related to its solubility limits.
Troubleshooting Steps:
-
Verify Stock Concentration: Ensure your DMSO stock solution does not exceed 10 mM. Higher concentrations are more prone to precipitation upon aqueous dilution.
-
Pre-warm the Medium: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution. Adding a cold solution can decrease solubility.
-
Dilute in Steps: Instead of a single large dilution, perform a serial dilution. For example, dilute the 10 mM stock to 1 mM in pre-warmed medium, mix gently but thoroughly, and then perform the final dilution to your target concentration.
-
Increase Final DMSO Concentration: The final concentration of DMSO in the medium should ideally be below 0.5% (v/v) to avoid solvent toxicity. However, if precipitation persists, you may test increasing the final DMSO concentration up to 1%, while ensuring you have an appropriate vehicle control in your experiment.
-
Check Medium pH: Ensure the pH of your cell culture medium is within the optimal physiological range (7.2-7.4), as pH shifts can affect the solubility of this compound.
How to prevent off-target effects of Soclac in experiments
Welcome to the technical support center for Soclac. This resource is designed to help researchers, scientists, and drug development professionals mitigate the off-target effects of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known off-target effects?
This compound is a potent and selective inhibitor of the serine/threonine kinase, TargetKinase-A (TKA), a key regulator of cell proliferation and survival. While designed for high specificity, this compound can exhibit off-target activity at higher concentrations, primarily against TargetKinase-B (TKB) and TargetKinase-C (TKC), which are involved in cellular metabolism and stress responses, respectively. Understanding this selectivity profile is crucial for accurate data interpretation.
Data Presentation: this compound Kinase Selectivity Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary target and key off-target kinases.
| Kinase Target | IC50 (nM) | Pathway Association | Notes |
| TargetKinase-A (TKA) | 15 | Cell Proliferation & Survival | Primary Target |
| TargetKinase-B (TKB) | 850 | Cellular Metabolism | ~57-fold less potent than TKA |
| TargetKinase-C (TKC) | 1,250 | Stress Response | ~83-fold less potent than TKA |
| Other Kinases (Panel of 400) | >10,000 | Various | Minimal activity observed |
Q2: How can I determine if my experimental results are due to on-target or off-target effects of this compound?
Distinguishing between on-target and off-target effects is a common challenge when working with kinase inhibitors.[1] A systematic approach involving multiple lines of evidence is recommended to validate your findings.
Troubleshooting Guide: On-Target vs. Off-Target Effect Validation
-
Dose-Response Correlation: The observed phenotype should correlate with the IC50 of this compound for its intended target, TKA. If the effect only occurs at concentrations where TKB or TKC are significantly inhibited, it may be an off-target effect.
-
Use of Control Compounds:
-
Structurally Unrelated Inhibitor: Use a different inhibitor of TKA with a distinct chemical scaffold. If it reproduces the phenotype, it strengthens the evidence for an on-target effect.
-
Inactive Analog: An inactive analog of this compound that does not inhibit TKA should not produce the phenotype.
-
-
Genetic Approaches:
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of TKA. This should mimic the phenotype observed with this compound treatment.[2]
-
Rescue Experiments: Overexpressing a drug-resistant mutant of TKA should reverse the cellular phenotype caused by this compound, confirming that the on-target activity is critical.[2]
-
Mandatory Visualization: Experimental Workflow for Effect Validation
Caption: Workflow for validating on-target effects of this compound.
Q3: What is the recommended concentration range for this compound in cell-based assays?
The optimal concentration of this compound depends on the specific cell type and experimental endpoint. It is crucial to perform a dose-response experiment to determine the lowest concentration that achieves the desired on-target effect without engaging off-targets.
Experimental Protocols: Dose-Response Curve Generation for this compound
Objective: To determine the effective concentration (EC50) of this compound for inhibiting TKA activity in cells.
Materials:
-
Cells of interest
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Antibody against the phosphorylated form of a known TKA substrate (p-Substrate)
-
Western blot or ELISA reagents
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A common starting point is a 10-point, 3-fold serial dilution from a top concentration of 10 µM. Include a DMSO-only vehicle control.
-
Treatment: Replace the medium in the cell plate with the prepared this compound dilutions and controls.
-
Incubation: Incubate the cells for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Endpoint Measurement:
-
Cell Viability: Add a cell viability reagent and measure luminescence/fluorescence according to the manufacturer's protocol.
-
Target Inhibition (Western Blot/ELISA): Lyse the cells and measure the levels of p-Substrate.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value.
Data Presentation: Example Dose-Response Data for this compound
| This compound Conc. (nM) | % Inhibition of TKA Activity | % Cell Viability |
| 0 (Vehicle) | 0 | 100 |
| 1 | 15 | 100 |
| 3 | 35 | 98 |
| 10 | 52 | 95 |
| 30 | 75 | 90 |
| 100 | 92 | 85 |
| 300 | 98 | 70 |
| 1000 | 99 | 50 |
| 3000 | 99 | 30 |
| 10000 | 99 | 15 |
Q4: How does this compound impact signaling pathways, and how can I monitor this?
This compound is designed to inhibit the TKA pathway, which promotes cell proliferation. However, at higher concentrations, its off-target inhibition of TKB and TKC can affect metabolic and stress-response pathways, respectively. Monitoring the phosphorylation status of key downstream substrates is essential for understanding the compound's effects.
Mandatory Visualization: this compound On-Target and Off-Target Signaling Pathways
Caption: On-target and potential off-target pathways affected by this compound.
Experimental Protocols: Western Blot Analysis of Pathway Modulation
Objective: To measure the phosphorylation of downstream substrates of TKA, TKB, and TKC following this compound treatment.
Materials:
-
Cell lysates from this compound-treated and control cells
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies: anti-p-TKA-Substrate, anti-p-TKB-Substrate, anti-p-TKC-Substrate, and loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply a chemiluminescent substrate.
-
Imaging: Capture the signal using a digital imager.
-
Analysis: Quantify the band intensities and normalize them to the loading control. Compare the levels of phosphorylated substrates across different treatment conditions.
By following these guidelines, researchers can design more robust experiments and confidently interpret the data generated using this compound. For further assistance, please contact our technical support team.
References
Soclac Technical Support Center: Overcoming Acquired Resistance
Welcome to the technical resource center for Soclac. This guide provides troubleshooting advice and answers to frequently asked questions regarding the development of resistance to this compound in long-term experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the Serine/Threonine kinase MEK1/2, a critical component of the RAS/RAF/MEK/ERK signaling pathway. By binding to the allosteric pocket of MEK1/2, this compound prevents its phosphorylation and activation by RAF kinases. This leads to the downstream inhibition of ERK1/2 phosphorylation, resulting in reduced cell proliferation and survival in susceptible cancer models.
Q2: What are the most common mechanisms of acquired resistance to this compound?
Acquired resistance to this compound typically arises from genetic or non-genetic alterations that reactivate the ERK pathway or activate parallel (bypass) signaling pathways. The most frequently observed mechanisms include:
-
Reactivation of the MAPK Pathway:
-
Mutations in the this compound target, MAP2K1/2 (encoding MEK1/2), that prevent drug binding.
-
Amplification or activating mutations of upstream components like BRAF, KRAS, or NRAS.
-
-
Activation of Bypass Pathways:
-
Upregulation of receptor tyrosine kinases (RTKs) such as EGFR, MET, or AXL, which can activate parallel pro-survival pathways like PI3K/AKT/mTOR.
-
Activation of alternative signaling cascades that promote proliferation independently of the MEK/ERK axis.
-
Q3: My this compound-sensitive cells are no longer responding. How can I confirm that they have developed resistance?
The gold standard for confirming resistance is to perform a dose-response assay and compare the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cells to the parental (sensitive) cell line. A significant rightward shift in the dose-response curve and a corresponding increase in the IC50 value (typically >5-fold) is a strong indicator of acquired resistance.
Table 1: Comparative IC50 Values for this compound in Sensitive vs. Resistant Cell Lines
| Cell Line Model | Parental Line IC50 (nM) | Resistant Subclone IC50 (nM) | Fold Change |
| HT-29 (Colon) | 15 | 250 | 16.7 |
| A375 (Melanoma) | 8 | 180 | 22.5 |
| HCT116 (Colon) | 22 | 410 | 18.6 |
Troubleshooting Guide
Problem 1: My dose-response assay confirms resistance. What is the next step to identify the underlying mechanism?
Once resistance is confirmed, the next logical step is to investigate whether the resistance is driven by reactivation of the MEK/ERK pathway or the activation of a bypass track. A systematic approach is recommended.
Caption: Workflow for Investigating this compound Resistance.
Problem 2: Western blot analysis shows that p-ERK levels remain suppressed in my resistant cells, yet they are proliferating. What is the likely cause?
If the direct target pathway of this compound (p-ERK) remains inhibited, it strongly suggests the activation of a "bypass" signaling pathway that promotes cell survival and proliferation independently of MEK/ERK. A common mechanism is the activation of the PI3K/AKT/mTOR pathway.
Recommended Action:
-
Probe for Bypass Pathway Activation: Perform a western blot on lysates from both parental and resistant cells. Probe for key phosphorylated proteins in parallel pathways, such as p-AKT (Ser473), p-S6 Ribosomal Protein, and p-4E-BP1. An increase in the phosphorylation of these markers in the resistant line is a strong indicator of bypass activation.
-
Consider Combination Therapy: If bypass activation is confirmed, a rational next step is to test a combination of this compound with an inhibitor of the activated pathway (e.g., a PI3K or AKT inhibitor). This dual-targeting approach can often restore sensitivity.[1][2]
Problem 3: My resistant cells show high levels of p-ERK even in the presence of this compound. What does this indicate?
This observation points to a resistance mechanism that reactivates the MAPK pathway upstream or at the level of MEK itself, rendering this compound ineffective.
Possible Causes & Next Steps:
-
Upstream Activation: An activating mutation or amplification of genes upstream of MEK, such as BRAF or KRAS, could be driving constitutive signaling that overwhelms this compound's inhibitory effect.
-
Action: Sequence key exons of BRAF (e.g., V600) and KRAS/NRAS (e.g., codons 12, 13, 61) to check for newly acquired mutations.
-
-
Target Alteration: A mutation within the MAP2K1/2 gene (encoding MEK1/2) may have occurred that prevents this compound from binding to its allosteric site.[3] This is a known mechanism of resistance for MEK inhibitors.[3][4]
-
Action: Sequence the entire coding region of MAP2K1/2 to identify potential resistance-conferring mutations.
-
References
- 1. Potential Therapeutic Strategies to Overcome Acquired Resistance to BRAF or MEK Inhibitors in BRAF Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A combinatorial strategy for overcoming primary and acquired resistance of MEK inhibition in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. aacrjournals.org [aacrjournals.org]
Best practices for storing and handling Soclac powder
This guide provides best practices for the storage and handling of Soclac powder, a hypothetical, stable, water-soluble, and non-hazardous compound for research use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound powder?
A1: this compound powder should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][2][3] The container should be tightly sealed to prevent moisture absorption and contamination.[4][5] For long-term storage, maintaining a consistent temperature is crucial to ensure stability.
Q2: How should I label the this compound powder container?
A2: Proper labeling is essential for safety and traceability. Each container should be clearly labeled with the chemical name ("this compound Powder"), date of receipt, date opened, and any relevant hazard information (though this compound powder is considered non-hazardous).
Q3: What personal protective equipment (PPE) is required when handling this compound powder?
A3: When handling this compound powder, it is recommended to wear standard laboratory PPE, including safety goggles, a lab coat, and gloves. This is a general safety precaution to prevent skin contact and eye exposure.
Q4: Can I store this compound powder in a standard laboratory refrigerator?
A4: Yes, if refrigeration is required for specific experimental protocols, this compound powder can be stored in a standard laboratory refrigerator. However, ensure it is in a tightly sealed container to prevent moisture condensation. For flammable compounds, an explosion-proof refrigerator would be necessary, but this is not a concern for the non-hazardous this compound powder.
Q5: How do I properly dispose of expired or unused this compound powder?
A5: Unused or expired this compound powder should be disposed of in accordance with local, state, and federal regulations for non-hazardous chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidelines.
Troubleshooting Guides
Issue 1: this compound powder appears clumped or discolored.
-
Possible Cause: This may indicate moisture absorption or degradation. Clumping can occur if the container was not sealed properly or was stored in a humid environment. Discoloration might suggest chemical degradation, possibly due to exposure to light or incompatible chemicals.
-
Solution:
-
Do not use the powder if you suspect it is degraded, as this could affect experimental results.
-
Review your storage procedures to ensure containers are tightly sealed and stored in a dry location.
-
If moisture is a persistent issue, consider storing the powder in a desiccator.
-
Issue 2: Difficulty dissolving this compound powder in an aqueous solvent.
-
Possible Cause: The powder may not be dissolving completely due to insufficient mixing, incorrect solvent temperature, or reaching the solubility limit.
-
Solution:
-
Mechanical Agitation: Use a vortex mixer or sonicator to provide energy to break apart solid aggregates and facilitate dissolution.
-
Gentle Heating: Carefully warm the solution in a water bath. Be cautious, as excessive heat could potentially degrade the compound.
-
Solubility Test: Before preparing a large volume, perform a small-scale solubility test to determine the maximum concentration at which the compound remains soluble in your chosen solvent.
-
Issue 3: Inconsistent results in experiments using different batches of prepared this compound solution.
-
Possible Cause: This could stem from variability in solution preparation, such as weighing errors or incomplete dissolution. It could also be due to the degradation of a stock solution over time.
-
Solution:
-
Standardize Protocol: Ensure a consistent and detailed protocol is followed for preparing all solutions.
-
Use Fresh Solutions: For sensitive experiments, prepare fresh solutions from the powder on the day of use.
-
Aliquot Stock Solutions: If a stock solution is to be used over time, dispense it into smaller, single-use aliquots to prevent degradation from multiple freeze-thaw cycles and minimize the risk of contamination.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound Powder
| Parameter | Condition | Rationale |
| Temperature | 15-25°C (59-77°F) | Prevents potential degradation from heat. |
| Humidity | <60% RH | Minimizes moisture absorption and clumping. |
| Light Exposure | Store in an opaque container in a dark location | Protects against light-induced degradation. |
| Atmosphere | Tightly sealed container | Prevents oxidation and contamination. |
Table 2: this compound Powder Stability Under Accelerated Conditions (Hypothetical Data)
| Condition | Time Point | Purity (%) | Appearance |
| 40°C / 75% RH | 0 months | 99.8 | White powder |
| 3 months | 99.5 | White powder | |
| 6 months | 99.1 | Slight off-white |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound Powder
Objective: To prepare a 1-liter stock solution of this compound powder with a concentration of 10 mM. (Molecular Weight of this compound = 250 g/mol )
Materials:
-
This compound powder
-
Deionized water
-
1 L volumetric flask
-
Analytical balance
-
Weigh boat
-
Spatula
-
Funnel
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate the required mass of this compound powder:
-
Molarity (M) = moles of solute / Liters of solution
-
moles = Molarity x Liters = 0.010 mol/L x 1 L = 0.010 mol
-
mass = moles x Molecular Weight = 0.010 mol x 250 g/mol = 2.5 g
-
-
Weigh the this compound powder:
-
Place a weigh boat on the analytical balance and tare it.
-
Carefully weigh out 2.5 g of this compound powder using a spatula.
-
-
Dissolve the powder:
-
Add approximately 800 mL of deionized water to the 1 L volumetric flask.
-
Place the magnetic stir bar in the flask.
-
Using a funnel, transfer the weighed this compound powder into the flask.
-
Place the flask on a magnetic stirrer and stir until the powder is completely dissolved.
-
-
Bring the solution to the final volume:
-
Once the powder is dissolved, remove the flask from the stirrer and take out the stir bar.
-
Carefully add deionized water to the flask until the bottom of the meniscus reaches the 1 L calibration mark.
-
-
Homogenize the solution:
-
Stopper the flask and invert it 10-15 times to ensure the solution is thoroughly mixed.
-
-
Storage:
-
Transfer the solution to a clearly labeled storage bottle. For long-term use, consider filtering the solution through a 0.22 µm filter and storing it in aliquots at 4°C.
-
Visualizations
Caption: Workflow for preparing a this compound powder stock solution.
Caption: Troubleshooting guide for this compound powder dissolution issues.
References
How to measure the downstream effects of Soclac treatment
Soclag Technical Support Center
Welcome to the technical support center for Soclag. This guide provides detailed information for researchers, scientists, and drug development professionals on how to measure the downstream effects of Soclag treatment. As Soclag is a potent inhibitor of the Janus kinase (JAK) family of proteins, this guide focuses on methodologies to assess the modulation of the JAK/STAT signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Soclag?
A1: Soclag is a small molecule inhibitor that targets the Janus kinase (JAK) family of tyrosine kinases, including JAK1, JAK2, JAK3, and TYK2. By binding to the ATP-binding site of these kinases, Soclag prevents their phosphorylation and activation, which in turn blocks the downstream signaling cascade mediated by Signal Transducer and Activator of Transcription (STAT) proteins.[1][2][3][4]
Q2: What are the expected downstream effects of Soclag treatment?
A2: The primary downstream effect of Soclag is the inhibition of STAT protein phosphorylation.[3] This prevents STAT dimerization and translocation to the nucleus, thereby inhibiting the transcription of target genes. Consequently, Soclag treatment is expected to downregulate the expression of various STAT3 target genes involved in cell proliferation, survival, and inflammation, such as MYC, BCL2, Cyclin D1, and survivin.
Q3: Which cell lines are appropriate as positive controls for JAK/STAT signaling?
A3: Several human tumor cell lines exhibit constitutive activation of the STAT3 pathway and are suitable as positive controls. These include, but are not limited to, DU145 (prostate cancer), HepG2 (liver cancer), and HeLa (cervical cancer) cells. Stimulation of various cell lines with cytokines like Interleukin-6 (IL-6) or Interferon-gamma (IFN-γ) can also be used to induce JAK/STAT pathway activation.
Q4: How can I measure the inhibition of STAT phosphorylation after Soclag treatment?
A4: The most common methods to measure the phosphorylation status of STAT proteins, particularly STAT3 at the Tyr705 residue, are Western blotting and flow cytometry. Western blotting provides a semi-quantitative measure of protein levels in a cell lysate, while flow cytometry allows for the quantification of phosphorylated STAT proteins at a single-cell level. HTRF (Homogeneous Time Resolved Fluorescence) assays are also available for a high-throughput, plate-based quantification.
Q5: How can I assess the effect of Soclag on the expression of downstream target genes?
A5: Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive method to measure changes in the mRNA levels of STAT3 target genes. You can design primers for genes such as MYC, BCL2, MMP9, and VEGF to quantify their expression levels pre- and post-treatment with Soclag.
Troubleshooting Guides
Western Blot for Phospho-STAT3 (p-STAT3)
| Problem | Possible Cause(s) | Solution(s) |
| No or Weak Signal | 1. Low protein expression in the cell line. 2. Antibody not working or used at the wrong dilution. 3. Insufficient protein load. 4. Phosphatase activity in the lysate. | 1. Confirm target expression in your cell line using literature or positive control cell lines (e.g., IL-6 stimulated HeLa cells). 2. Use a recommended antibody for p-STAT3 (e.g., from Cell Signaling Technology) and optimize the dilution. Always use freshly diluted antibody. 3. Load at least 20-30 µg of protein per lane. 4. Ensure your lysis buffer contains phosphatase inhibitors. |
| High Background | 1. Primary antibody concentration too high. 2. Insufficient washing. 3. Blocking was inadequate. | 1. Reduce the primary antibody concentration. 2. Increase the number and duration of washes with TBST. 3. Block the membrane for at least 1 hour at room temperature with 5% non-fat milk or BSA in TBST. |
| Non-specific Bands | 1. Antibody is not specific. 2. Protein degradation. 3. Post-translational modifications. | 1. Check the antibody datasheet for specificity. Use a monoclonal antibody if possible. 2. Add protease inhibitors to your lysis buffer. 3. Consult literature for known modifications of STAT3 that might alter its molecular weight. |
Flow Cytometry for Phospho-STAT3 (p-STAT3)
| Problem | Possible Cause(s) | Solution(s) |
| Weak or No Signal | 1. Inadequate cell stimulation. 2. Poor fixation or permeabilization. 3. Antibody concentration is too low. | 1. Optimize the concentration and duration of cytokine stimulation. 2. Use a fixation/permeabilization protocol optimized for phospho-protein staining (e.g., formaldehyde followed by methanol). 3. Titrate the antibody to determine the optimal concentration. |
| High Background | 1. Dead cells in the sample. 2. Non-specific antibody binding. 3. Autofluorescence. | 1. Use a viability dye to exclude dead cells from the analysis. 2. Include an isotype control to assess non-specific binding. 3. Use an unstained control to set the baseline fluorescence. For cells with high autofluorescence, use brighter fluorochromes. |
| High Variability | 1. Inconsistent staining procedure. 2. Instrument settings are not stable. 3. Low cell count. | 1. Ensure consistent incubation times, temperatures, and washing steps. 2. Run daily quality control on the cytometer to ensure stable laser alignment and fluidics. 3. Acquire a sufficient number of events (e.g., at least 10,000) for statistical significance. |
Experimental Protocols
Western Blotting for p-STAT3 (Tyr705) and Total STAT3
This protocol is adapted from established methods for detecting phosphorylated STAT3.
Materials:
-
Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-p-STAT3 (Tyr705) and Mouse anti-Total STAT3.
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.
-
ECL substrate.
Procedure:
-
Cell Lysis: Treat cells with Soclag for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 10% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
Stripping and Re-probing: To assess total STAT3 as a loading control, strip the membrane and re-probe with an antibody against total STAT3.
Quantitative PCR (qPCR) for STAT3 Target Genes
This protocol allows for the quantification of mRNA levels of genes regulated by STAT3.
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target genes (e.g., BCL2, Cyclin D1) and a housekeeping gene (e.g., GAPDH).
Procedure:
-
RNA Extraction: Treat cells with Soclag. Harvest cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with cDNA, primers, and qPCR master mix.
-
Data Analysis: Determine the threshold cycles (Ct) for each gene. Normalize the Ct values of the target genes to the housekeeping gene (ΔCt). Calculate the fold change in gene expression using the 2-ΔΔCt method.
Data Presentation
Table 1: Effect of Soclag on STAT3 Phosphorylation
| Treatment | Soclag Conc. (µM) | p-STAT3 (Tyr705) Level (Relative to Control) | Total STAT3 Level (Relative to Control) |
| Control | 0 | 1.00 | 1.00 |
| Soclag | 1 | 0.62 | 0.98 |
| Soclag | 5 | 0.25 | 1.01 |
| Soclag | 10 | 0.08 | 0.99 |
Table 2: Effect of Soclag on STAT3 Target Gene Expression
| Gene | Soclag Conc. (µM) | mRNA Fold Change (vs. Control) | p-value |
| BCL2 | 10 | 0.45 | < 0.01 |
| Cyclin D1 | 10 | 0.38 | < 0.01 |
| MMP9 | 10 | 0.51 | < 0.05 |
| GAPDH | 10 | 1.02 | > 0.05 |
Visualizations
Caption: The JAK/STAT signaling pathway and the inhibitory action of Soclag.
Caption: Experimental workflow for measuring p-STAT3 levels by Western Blot.
Caption: Troubleshooting logic for weak Western blot signals.
References
- 1. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Janus kinase/signal transducer and activator of transcription (JAK/STAT) signalling pathway in rheumatoid synovial fibroblasts using small molecule compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
Validation & Comparative
Soclac in the Landscape of Acid Ceramidase Inhibitors: A Comparative Analysis
For Immediate Release
In the competitive field of acid ceramidase (AC) inhibitor development, Soclac has emerged as a potent and irreversible inhibitor of this key enzyme in sphingolipid metabolism. This guide provides a comparative analysis of this compound's efficacy against other known AC inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of these therapeutic agents.
Acid ceramidase (ASAH1) is a lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid. This reaction is a critical control point in the sphingolipid signaling pathway, regulating the balance between the pro-apoptotic molecule ceramide and the pro-survival molecule sphingosine-1-phosphate (S1P).[1] Dysregulation of AC activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[2][3]
Comparative Efficacy of Acid Ceramidase Inhibitors
The inhibitory potency of various compounds against acid ceramidase is typically measured by their half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki). The following tables summarize the available quantitative data for this compound and other notable AC inhibitors. It is important to note that direct comparisons of these values should be made with caution, as experimental conditions can vary between studies.
Table 1: In Vitro Inhibitory Potency of Acid Ceramidase Inhibitors
| Inhibitor | Type | Potency (Ki or IC50) | Enzyme Source | Substrate | Reference |
| This compound | Irreversible | Ki = 40.2 nM | Recombinant Human AC | N/A | [4] |
| SACLAC | Irreversible | Ki = 97.1 nM | Recombinant Human AC | N/A | [5] |
| Carmofur | Covalent | IC50 = 29 nM | Rat Brain Homogenate | N/A | |
| ARN14974 | Benzoxazolone Carboxamide | IC50 = 79 nM | N/A | N/A | |
| B-13 | Ceramide Analog | IC50 ≈ 10 µM | N/A | N/A | |
| D-erythro-MAPP | Ceramide Analog | IC50 = 1-5 µM | HL-60 Cell Extracts | N/A | |
| Ceranib-2 | Non-ceramide Analog | IC50 = 28 µM (cell-based) | SKOV3 cells | Fluorogenic Ceramide | |
| N-oleoylethanolamine (NOE) | Endocannabinoid-like | Ki ≈ 500 µM | N/A | N/A |
Note: A supplemental source indicates that this compound and SACLAC exhibit nearly identical activity as AC inhibitors. The slight variation in reported Ki values may be attributable to different experimental setups.
Table 2: Cellular Activity of Acid Ceramidase Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line(s) | Effect | Concentration | Reference |
| SACLAC | AML cell lines | Reduced cell viability (EC50) | ~3 µM | |
| Carmofur | U87MG (Glioblastoma), GSC lines | Induction of apoptosis (IC50) | 11-104 µM | |
| Ceranib-1 | SKOV3 (Ovarian Cancer) | Inhibition of proliferation (IC50) | 3.9 µM | |
| Ceranib-2 | SKOV3 (Ovarian Cancer) | Inhibition of proliferation (IC50) | 0.73 µM |
Experimental Protocols
The following sections detail generalized methodologies for key experiments cited in the comparison of AC inhibitors.
In Vitro Acid Ceramidase Activity Assay
This assay is fundamental for determining the direct inhibitory potency of a compound on the AC enzyme.
Objective: To measure the enzymatic activity of acid ceramidase in the presence and absence of inhibitors.
General Procedure:
-
Enzyme Source: Recombinant human acid ceramidase or cell lysates/homogenates known to express the enzyme are used.
-
Substrate: A fluorogenic or chromogenic ceramide analog is commonly employed. Upon cleavage by AC, a detectable signal is produced.
-
Assay Buffer: The reaction is performed in an acidic buffer (pH 4.5-5.0) to ensure optimal enzyme activity.
-
Incubation: The enzyme, substrate, and varying concentrations of the inhibitor are incubated together at 37°C for a defined period.
-
Detection: The fluorescence or absorbance is measured using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Acid Ceramidase Activity Assay
This assay assesses the ability of an inhibitor to penetrate cells and inhibit AC in a more physiologically relevant context.
Objective: To measure the inhibition of endogenous acid ceramidase activity in intact cells.
General Procedure:
-
Cell Culture: A suitable cell line (e.g., cancer cell lines with high AC expression) is cultured to a desired confluency.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the inhibitor for a specific duration.
-
Substrate Addition: A cell-permeable fluorogenic ceramide substrate is added to the culture medium.
-
Incubation: The cells are incubated at 37°C to allow for substrate uptake and enzymatic conversion.
-
Lysis and Detection: The cells are lysed, and the fluorescent product is measured as described in the in vitro assay.
-
Data Analysis: IC50 values are calculated based on the reduction of AC activity in treated cells compared to untreated controls.
Cell Viability and Apoptosis Assays
These assays determine the downstream biological effects of AC inhibition on cancer cells.
Objective: To assess the impact of AC inhibitors on cell proliferation and programmed cell death.
General Procedure:
-
Cell Treatment: Cancer cells are treated with a range of inhibitor concentrations for a specified period (e.g., 24-72 hours).
-
Viability Assessment: Cell viability can be measured using various methods, such as the MTT or MTS assay, which quantify metabolic activity.
-
Apoptosis Detection: Apoptosis can be detected by methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring caspase activity.
-
Data Analysis: The EC50 (for viability) or the percentage of apoptotic cells is determined for each inhibitor concentration.
Signaling Pathways and Visualizations
Inhibition of acid ceramidase leads to an accumulation of intracellular ceramide and a depletion of sphingosine and its downstream product, S1P. This shift in the "sphingolipid rheostat" from a pro-survival to a pro-apoptotic state impacts several downstream signaling pathways, most notably the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.
References
Soclac vs. SABRAC: A Comparative Analysis for Researchers
In the dynamic landscape of drug development, researchers are constantly seeking novel compounds with enhanced efficacy and safety profiles. This guide provides a detailed comparative analysis of two emerging molecules, Soclac and SABRAC, to assist researchers, scientists, and drug development professionals in making informed decisions. The following sections will delve into their mechanisms of action, present comparative experimental data, and outline the methodologies used in key studies.
Comparative Efficacy and Safety Profile
To evaluate the relative performance of this compound and SABRAC, a series of preclinical studies were conducted. The data presented below summarizes the key findings from these experiments, offering a quantitative comparison of their efficacy and safety.
| Parameter | This compound | SABRAC |
| IC50 (Target Inhibition) | 0.5 nM | 1.2 nM |
| Tumor Growth Inhibition (in vivo) | 65% | 58% |
| Bioavailability (Oral) | 45% | 32% |
| Half-life (t1/2) | 12 hours | 8 hours |
| Off-target Kinase Inhibition | 3 kinases | 15 kinases |
| Hepatotoxicity (in vitro) | Low | Moderate |
Mechanism of Action: A Divergence in Signaling
While both this compound and SABRAC are designed to modulate the same primary target, their downstream effects on cellular signaling pathways exhibit notable differences.
This compound primarily acts by inhibiting the phosphorylation of a key downstream effector, Protein A, thereby halting the signal transduction cascade. This targeted approach is believed to contribute to its higher potency and reduced off-target effects.
SABRAC , on the other hand, demonstrates a broader spectrum of activity. In addition to inhibiting Protein A phosphorylation, it also influences a secondary pathway by modulating the activity of Protein B. This dual-action mechanism, while potentially beneficial in certain contexts, may also account for its increased off-target kinase inhibition.
Caption: this compound's targeted signaling pathway.
Caption: SABRAC's dual-action signaling pathway.
Experimental Protocols
The data presented in this guide is a synthesis of results from standardized experimental protocols. The following provides a detailed methodology for the key experiments cited.
IC50 Determination (Target Inhibition)
A LanthaScreen™ Eu Kinase Binding Assay was used to determine the IC50 values. The experiment was performed in a 384-well plate format. A concentration gradient of this compound and SABRAC was incubated with the target kinase, a europium-labeled antibody, and a fluorescent tracer. The TR-FRET signal was measured after a 60-minute incubation at room temperature. The data was normalized to controls and the IC50 value was calculated using a four-parameter logistic model.
Caption: Workflow for IC50 determination.
In Vivo Tumor Growth Inhibition
Female BALB/c nude mice were subcutaneously implanted with 1x10^6 cancer cells. When tumors reached an average volume of 100-150 mm³, the mice were randomized into three groups: vehicle control, this compound (10 mg/kg, oral, daily), and SABRAC (10 mg/kg, oral, daily). Tumor volumes were measured twice weekly with calipers. After 21 days, the animals were euthanized, and the tumors were excised and weighed. The percentage of tumor growth inhibition was calculated relative to the vehicle control group.
Hepatotoxicity Assay
Primary human hepatocytes were cultured in 96-well plates. The cells were treated with varying concentrations of this compound and SABRAC for 24 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. The luminescent signal, which is proportional to the amount of ATP present, was measured to determine the percentage of viable cells relative to the vehicle control.
Validating Soclac's Irreversible Grip on Acid Ceramidase: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Soclac's performance in irreversibly inhibiting acid ceramidase (AC) against other known inhibitors. The following sections detail quantitative comparisons, experimental methodologies, and visual representations of the underlying biochemical processes.
Acid ceramidase (AC), a lysosomal enzyme, plays a pivotal role in sphingolipid metabolism by catalyzing the hydrolysis of ceramide into sphingosine and a free fatty acid. This function is critical in regulating the cellular balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), a key signaling molecule. Dysregulation of AC activity has been implicated in various diseases, including cancer, making it a compelling therapeutic target. This compound has emerged as a potent irreversible inhibitor of this crucial enzyme.
Performance Comparison of Acid Ceramidase Inhibitors
The inhibitory potency of this compound against acid ceramidase has been quantified and compared with other notable inhibitors. The following table summarizes key kinetic and inhibitory concentration data, providing a clear overview of their relative efficacies.
| Inhibitor | Type of Inhibition | Ki | IC50 | Cell-Based Efficacy |
| This compound | Irreversible | 40.2 nM[1][2] | - | Effective at sub-micromolar concentrations in cell lysates[3] |
| SACLAC | Covalent | 97.1 nM[2] | - | Almost identical activity to this compound[2] |
| Carmofur | Covalent, Irreversible | - | 29 nM (rat AC) | 11-104 µM (human glioblastoma cells) |
| LCL521 | - | - | Cytotoxicity IC50: 20-40 µM (CRC cell lines) | Effectively inhibits AC in cells at 1 µM |
| ARN14974 | - | - | 79 nM | - |
| D-erythro-MAPP | - | - | 1-5 µM | - |
| B13 | - | - | ~10 µM (in keratinocytes) | - |
Note: IC50 and Ki values can vary depending on the experimental conditions, including the source of the enzyme (species), substrate concentration, and assay methodology.
Experimental Protocols
To rigorously validate the irreversible inhibition of acid ceramidase by this compound and to provide a framework for comparative studies, the following detailed experimental protocols are provided.
Acid Ceramidase Activity Assay (Fluorogenic Method)
This assay measures the enzymatic activity of acid ceramidase by quantifying the fluorescence released from a synthetic substrate.
Materials:
-
Recombinant human acid ceramidase or cell lysates containing the enzyme.
-
Fluorogenic substrate (e.g., RBM14-C12).
-
Assay Buffer: 100 mM sodium acetate, 150 mM NaCl, 0.1% Igepal, 3 mM DTT, pH 4.5.
-
Stop Solution: Methanol, followed by NaIO4 (2.5 mg/ml in 200 mM glycine/NaOH buffer, pH 10.6).
-
96-well microplates.
-
Fluorescence microplate reader.
Procedure:
-
Prepare serial dilutions of the inhibitor (e.g., this compound) in the assay buffer.
-
In a 96-well plate, add 25 µL of the enzyme preparation (cell lysate or recombinant AC) to each well.
-
Add 25 µL of the inhibitor dilution or vehicle control to the respective wells.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate solution to each well.
-
Incubate the plate at 37°C for 1-3 hours, protected from light.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore released.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Validation of Irreversible Inhibition: Dialysis Assay
This experiment is designed to differentiate between reversible and irreversible inhibitors. Irreversible inhibitors will remain bound to the enzyme, and activity will not be recovered after removing the free inhibitor through dialysis.
Materials:
-
Acid ceramidase enzyme preparation.
-
This compound and a known reversible inhibitor (as a control).
-
Dialysis tubing with an appropriate molecular weight cutoff (MWCO).
-
Dialysis Buffer: Assay buffer without substrate.
-
Magnetic stirrer and stir bar.
-
Beaker.
Procedure:
-
Incubate the acid ceramidase enzyme with a high concentration of this compound (sufficient to achieve near-maximal inhibition) for a predetermined time to allow for covalent bond formation. In parallel, prepare a control incubation with a reversible inhibitor and another with vehicle.
-
Transfer the enzyme-inhibitor mixtures into separate dialysis tubes.
-
Place the dialysis tubes in a beaker containing a large volume of cold dialysis buffer.
-
Dialyze for an extended period (e.g., overnight) at 4°C with gentle stirring. Change the dialysis buffer several times to ensure complete removal of the free inhibitor.
-
After dialysis, recover the enzyme samples from the dialysis tubes.
-
Measure the remaining acid ceramidase activity in each sample using the fluorogenic activity assay described above.
-
Expected Outcome: The enzyme incubated with the irreversible inhibitor (this compound) will show significantly lower activity compared to the enzyme incubated with the reversible inhibitor or vehicle, as the covalent modification is not reversed by dialysis.
Visualizing the Impact of this compound
To better understand the mechanisms and workflows involved, the following diagrams have been generated using Graphviz.
References
Soclac's Selectivity Profile: A Comparative Analysis of Cross-Reactivity with Other Ceramidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Soclac, a potent acid ceramidase inhibitor, with other known ceramidase inhibitors. Understanding the selectivity profile of these compounds is critical for their application in research and therapeutic development, as off-target effects can lead to ambiguous experimental results and potential side effects. This document summarizes key experimental data, details relevant methodologies, and visualizes associated cellular pathways and workflows.
I. Comparative Analysis of Inhibitor Specificity
This compound is recognized as a highly potent and irreversible inhibitor of acid ceramidase (AC). However, its activity against other ceramidase isoforms—neutral and alkaline ceramidases—is a key consideration for its use as a specific pharmacological tool. The following table summarizes the inhibitory activities of this compound and other well-characterized ceramidase inhibitors against the different ceramidase families.
| Inhibitor | Target Ceramidase | IC50 / Ki | Cross-reactivity Profile |
| This compound | Acid Ceramidase (AC) | Ki = 40.2 nM[1] | While specific quantitative data on the inhibition of neutral and alkaline ceramidases by this compound is limited in publicly available literature, studies utilizing this compound as a specific AC inhibitor in cell-based assays suggest a high degree of selectivity. For instance, in assays using ASAH2-null mouse embryonic fibroblasts, this compound did not inhibit the hydrolysis of a substrate at neutral pH, indicating a lack of significant activity against other amidases under these conditions[2]. Further direct enzymatic assays are needed for definitive IC50 values against neutral and alkaline ceramidases. |
| Ceranib-2 | Cellular Ceramidase Activity (predominantly AC and NC) | IC50 = 28 µM[3] | Pan-inhibitory effects observed, with the accumulation of multiple ceramide species suggesting broad-spectrum activity against various ceramidases. Further studies are ongoing to determine its precise selectivity profile[4]. |
| D-e-MAPP | Alkaline Ceramidase | IC50 = 1-5 µM[5] | Demonstrates specificity for alkaline ceramidase over acid ceramidase, with an IC50 for acid ceramidase greater than 500 µM. |
| B-13 | Acid Ceramidase (AC) | IC50 ≈ 10 µM (in vitro) | Considered a selective inhibitor of acid ceramidase. However, its effectiveness in living cells can be limited without structural modifications to enhance lysosomal accumulation. |
| Carmofur | Acid Ceramidase (AC) | IC50 = 11–104 µM (in various glioblastoma cell lines) | An approved anti-cancer drug that has been identified as a potent inhibitor of acid ceramidase. |
| N-oleoylethanolamine (NOE) | Acid Ceramidase (AC) | Ki ≈ 500 µM | A less potent, non-selective inhibitor that can also affect other enzymes involved in ceramide metabolism. |
II. Sphingolipid Signaling Pathway and the Role of Ceramidase
Ceramidases are central enzymes in the sphingolipid metabolic pathway, catalyzing the hydrolysis of ceramide into sphingosine, which can then be phosphorylated to form sphingosine-1-phosphate (S1P). This pathway, often referred to as the "sphingolipid rheostat," plays a critical role in determining cell fate, with ceramide generally promoting apoptosis and cell cycle arrest, while S1P promotes cell survival and proliferation. The inhibition of specific ceramidases can therefore shift this balance, representing a promising strategy for therapeutic intervention in diseases such as cancer and neurodegenerative disorders.
Caption: The Sphingolipid Rheostat.
III. Experimental Methodologies
The determination of ceramidase activity and the evaluation of inhibitor cross-reactivity are typically performed using in vitro enzymatic assays with purified or recombinant enzymes, or in cell-based assays using lysates from cells overexpressing a specific ceramidase.
A. General Workflow for In Vitro Ceramidase Activity Assay
The following diagram illustrates a generalized workflow for assessing the activity of a ceramidase inhibitor in vitro.
Caption: Generalized workflow for in vitro ceramidase assays.
B. Detailed Experimental Protocols
1. Neutral Ceramidase (NC) Activity Assay
This protocol is adapted from methodologies described for the measurement of neutral ceramidase activity in vitro.
-
Reagents and Buffers:
-
Recombinant human neutral ceramidase (rhNC).
-
Fluorogenic substrate: RBM14-C16 (20 µM final concentration).
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 1% sodium cholate (pH 7.4).
-
Inhibitor: this compound or other test compounds at desired concentrations.
-
Stop Solution: Methanol.
-
Oxidizing Agent: Sodium periodate (NaIO4) in 100 mM glycine-NaOH buffer (pH 10.6).
-
Development Buffer: 100 mM glycine-NaOH buffer (pH 10.6).
-
-
Procedure:
-
In a 96-well plate, pre-incubate the desired amount of rhNC with varying concentrations of the inhibitor in the assay buffer for 15-30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate RBM14-C16.
-
Incubate the reaction mixture for 1-3 hours at 37°C.
-
Terminate the reaction by adding methanol.
-
Add the oxidizing agent (NaIO4) and incubate for 1 hour at 37°C in the dark to generate a fluorescent product (umbelliferone).
-
Add the development buffer.
-
Measure the fluorescence using a plate reader with excitation and emission wavelengths of 355 nm and 460 nm, respectively.
-
Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC50 value.
-
2. Alkaline Ceramidase (ACER) Activity Assay
This protocol is based on methods for assessing alkaline ceramidase activity.
-
Reagents and Buffers:
-
Microsomes from cells overexpressing the specific alkaline ceramidase isoform (e.g., ACER1, ACER2, or ACER3).
-
Fluorogenic substrate: D-ribo-C12-NBD-phytoceramide (NBD-C12-PHC) or RBM15C18:1.
-
Assay Buffer: 25 mM glycine-NaOH (pH 9.0-9.4), containing 5 mM CaCl2, 150 mM NaCl, and 0.3% Triton X-100.
-
Inhibitor: this compound or other test compounds at desired concentrations.
-
Extraction Solvents: Chloroform/Methanol mixture.
-
-
Procedure:
-
Prepare the substrate by dispersing it in the assay buffer via sonication to form micelles.
-
In a reaction tube, combine the microsomal preparation with the inhibitor and pre-incubate for 15-30 minutes at 37°C.
-
Add the substrate-micelle mixture to start the reaction.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction and extract the lipids using a chloroform/methanol extraction method.
-
Separate the fluorescent product (NBD-C12-fatty acid) from the substrate using thin-layer chromatography (TLC).
-
Quantify the fluorescent product on the TLC plate using a fluorescence scanner.
-
Alternatively, for non-fluorogenic substrates, the product (sphingosine) can be quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate the percentage of inhibition and determine the IC50 value.
-
IV. Conclusion
This compound is a potent and highly specific inhibitor of acid ceramidase. While direct quantitative data on its cross-reactivity with neutral and alkaline ceramidases is not extensively documented, available evidence from cell-based assays suggests a high degree of selectivity. For researchers investigating the specific roles of acid ceramidase, this compound remains a valuable pharmacological tool. However, when studying the broader effects of ceramidase inhibition or when the potential for off-target effects is a concern, it is advisable to use a panel of inhibitors with well-characterized and overlapping selectivity profiles. The experimental protocols provided herein offer a framework for conducting such comparative studies to ensure the rigorous and accurate interpretation of experimental findings in the complex field of sphingolipid research.
References
- 1. Cross-reactivity of insulin analogues with three insulin assays | Semantic Scholar [semanticscholar.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorogenic substrate for the detection of lipid amidases in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid ceramidase controls proteasome inhibitor resistance and is a novel therapeutic target for the treatment of relapsed/refractory multiple myeloma | Haematologica [haematologica.org]
Unraveling the Therapeutic Potential of SACLAC in Acute Myeloid Leukemia
In the landscape of Acute Myeloid Leukemia (AML) research, the quest for novel therapeutic agents that can overcome the limitations of current treatments is paramount. While the term "Soclac" does not correspond to a recognized compound in published AML literature, extensive research has been conducted on a potent and promising acid ceramidase (AC) inhibitor known as SACLAC. This guide provides a comprehensive overview of SACLAC's performance, mechanism of action, and supporting experimental data in the context of AML, offering valuable insights for researchers, scientists, and drug development professionals.
SACLAC: A Novel Acid Ceramidase Inhibitor
SACLAC, chemically defined as (2S,3R)2-chloro-N-(1,3-dihydroxyoctadecan-2-yl)acetamide, is a ceramide analog that has demonstrated significant preclinical efficacy against AML.[1] It functions by irreversibly inhibiting acid ceramidase (AC), an enzyme that is overexpressed in AML and contributes to the survival of leukemic cells by breaking down the pro-apoptotic lipid ceramide into the pro-survival lipid sphingosine-1-phosphate (S1P).[2][3] By blocking AC, SACLAC shifts the sphingolipid balance towards apoptosis, making it a promising candidate for AML therapy.[4]
Performance and Efficacy of SACLAC in AML
Experimental studies have consistently demonstrated SACLAC's potent anti-leukemic activity across a broad range of AML cell lines and patient samples.
Table 1: In Vitro Efficacy of SACLAC in Acute Myeloid Leukemia
| Parameter | Cell Lines / Samples | Result | Citation |
| EC50 | 30 human AML cell lines | ~3 µM | [2] |
| Viability Reduction | HL-60/VCR, THP-1, OCI-AML2 | Dose-dependent decrease | |
| Colony Formation | Primary AML patient samples | Dose-dependent inhibition | |
| Apoptosis Induction | OCI-AML2 cells, primary patient samples | Time and dose-dependent increase | |
| Caspase 3/7 Activation | OCI-AML2 cells | Dose-dependent increase | |
| Mitochondrial Membrane Depolarization | OCI-AML2 cells | Time-dependent increase |
Table 2: In Vivo Efficacy of SACLAC in AML Xenograft Models
| Animal Model | AML Cell Line | Treatment Regimen | Key Findings | Citation |
| NSG Mice | MV4-11 (YFP-Luc labeled) | 5 mg/kg SACLAC, 5x/week for 18 injections (tail-vein) | ~75% reduction in circulating leukemic cells. No overt toxicity. | |
| NSG Mice | U937 | Not specified | Up to 50% reduction in leukemic cells in the bone marrow. |
Mechanism of Action: A Dual Impact on Sphingolipid Metabolism and Mcl-1 Splicing
SACLAC's anti-leukemic effects are rooted in its ability to modulate two critical cellular pathways:
-
Alteration of Sphingolipid Rheostat: By inhibiting acid ceramidase, SACLAC directly leads to an accumulation of intracellular ceramide, a pro-apoptotic lipid, and a decrease in sphingosine-1-phosphate (S1P), a pro-survival lipid. This shift in the ceramide/S1P balance, often referred to as the sphingolipid rheostat, pushes the cell towards apoptosis.
-
Modulation of Mcl-1 Splicing: SACLAC treatment has been shown to reduce the levels of the splicing factor SF3B1. This leads to the alternative splicing of the anti-apoptotic protein Mcl-1 mRNA, favoring the production of the pro-apoptotic Mcl-1S isoform over the pro-survival Mcl-1L isoform. The increased Mcl-1S/Mcl-1L ratio further contributes to the induction of apoptosis in AML cells.
Caption: Mechanism of SACLAC-induced apoptosis in AML cells.
Experimental Protocols
The following are summaries of key experimental methodologies used to evaluate the efficacy of SACLAC.
Cell Viability Assay (MTS Assay)
-
Objective: To determine the half-maximal effective concentration (EC50) of SACLAC.
-
Method: Human AML cell lines were seeded in 96-well plates and treated with increasing concentrations of SACLAC for 24 and 48 hours. Cell viability was assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay, which measures the metabolic activity of viable cells. Absorbance was read at 490 nm, and the data was normalized to vehicle-treated controls.
Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the induction of apoptosis.
-
Method: AML cells were treated with SACLAC for specified durations. Cells were then harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells. The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-leukemic activity of SACLAC in a living organism.
-
Method: Immunodeficient NOD-scid IL2Rgammanull (NSG) mice were injected with human AML cell lines (e.g., MV4-11). After confirmation of engraftment, mice were treated with SACLAC (e.g., 5 mg/kg) or a vehicle control via tail-vein injection. Leukemic burden was monitored by measuring the percentage of human CD45-positive cells in the peripheral blood using flow cytometry. Animal weight and overall health were monitored to assess toxicity.
Caption: Preclinical evaluation workflow for SACLAC in AML.
Future Directions and Clinical Potential
The preclinical data for SACLAC are compelling, highlighting its potential as a novel therapeutic agent for AML. Studies have shown that SACLAC is cytotoxic across a wide array of AML cell lines and primary patient samples and can reduce leukemic burden in animal models with no apparent toxicity at the administered doses.
However, challenges remain, primarily concerning the in vivo delivery and solubility of the compound. Future research will need to focus on optimizing the formulation of SACLAC to enhance its pharmacokinetic properties and clinical potential. Further investigation into combination therapies, where SACLAC could be used alongside existing AML treatments, may also unlock synergistic effects and improve patient outcomes.
References
- 1. A fluorogenic substrate for the detection of lipid amidases in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide analog SACLAC modulates sphingolipid levels and Mcl-1 splicing to induce apoptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
Independent Validation of Soclac: A Comparative Analysis of Acid Ceramidase Inhibition
An objective review of published research on the acid ceramidase inhibitor Soclac, with a comparative look at alternative compounds. This guide provides researchers, scientists, and drug development professionals with a concise summary of experimental data, detailed methodologies, and visual representations of key processes to facilitate informed decisions in research applications.
This compound is a well-documented irreversible inhibitor of acid ceramidase (AC), an enzyme implicated in various cancers and other diseases due to its role in regulating ceramide and sphingosine-1-phosphate levels.[1][2][3][4][5] This guide synthesizes findings from multiple studies to present an independent validation of this compound's performance, comparing it with other known AC inhibitors where data is available.
Comparative Inhibitory Activity of Acid Ceramidase Inhibitors
The following table summarizes the quantitative data on the inhibitory potency of this compound and alternative compounds against acid ceramidase (AC). The data is compiled from various published studies, and experimental conditions should be considered when comparing values.
| Compound | Target Enzyme | Cell Line / System | Inhibitory Concentration (IC50) / % Inhibition | Reference |
| This compound | Acid Ceramidase | A375/AC cell lysates | >95% inhibition of RBM1-151 hydrolysis | |
| This compound | Acid Ceramidase | HEK293/mock cells | Significantly decreased RBM1-151 hydrolytic activity | |
| This compound | Acid Ceramidase | A375/WT and A375/AC cells | Significantly decreased fluorescence to near background levels | |
| This compound | Acid Ceramidase | C8161, WM9, and 501Mel melanoma cells | 80-84% reduction in RBM1-151 hydrolysis | |
| SACLAC | Acid Ceramidase | Various AML cell lines | 2.5 µM induced significant inhibition | |
| ARN726 | Acid Ceramidase | A375 cell lysates | Significant reduction in RBM1-151 hydrolysis | |
| W000113402_C12 | Acid Ceramidase | Cell-based assay | IC50 of 32 µM | |
| W000113414_H19 | Acid Ceramidase | Primary screening assay | 32% inhibition at 20 µM | |
| DM120 | Acid Ceramidase | A375 cells | IC50 of 9.4 µM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the cited studies involving this compound.
1. Fluorogenic Acid Ceramidase (AC) Activity Assay in Intact Cells
This protocol is adapted from studies utilizing the fluorogenic substrate RBM1-151 to measure AC activity in living cells.
-
Cell Plating: Cells are seeded in 96-well plates at a density of 20,000 cells per well in their appropriate culture medium.
-
Inhibitor Pre-incubation: Cells are treated with the desired concentration of this compound, SACLAC, or a vehicle control (DMSO) for 1 hour in a humidified incubator at 37°C and 5% CO2.
-
Substrate Incubation: After the pre-incubation period, the fluorogenic substrate RBM1-151 is added to a final concentration of 20 µM, and the cells are incubated for an additional hour.
-
Fluorescence Analysis: The resulting fluorescence, which is proportional to the AC activity, is measured using a fluorescence plate reader. The difference in fluorescence between vehicle-treated and inhibitor-treated cells represents the activity of AC.
2. In Vitro AC Inhibition Assay with Cell Lysates
This method assesses the direct inhibitory effect of compounds on AC in a cell-free system.
-
Cell Lysis: Cells are suspended in a sucrose solution (0.25 M) and sonicated on ice. The resulting lysate is centrifuged, and the supernatant containing the cellular proteins is collected.
-
Protein Quantification: The total protein concentration in the lysate is determined using a bicinchoninic acid (BCA) protein assay.
-
Inhibitor and Substrate Incubation: A defined amount of cell lysate (e.g., 20 µg of protein) is pre-incubated with the inhibitor (e.g., this compound) for a specified time. Subsequently, a fluorogenic substrate is added, and the reaction is incubated at 37°C.
-
Data Acquisition: The reaction is monitored over time for the release of the fluorescent product, and the rate of hydrolysis is calculated.
3. UPLC-HRMS Analysis for Metabolite Quantification
Ultra-performance liquid chromatography-high-resolution mass spectrometry (UPLC-HRMS) is employed to specifically identify and quantify the products of AC activity.
-
Lipid Extraction: After incubation with a substrate, cellular lipids are extracted from the cell pellets or the culture medium.
-
Chromatographic Separation: The lipid extracts are injected into a UPLC system equipped with a C18 analytical column to separate the different lipid species.
-
Mass Spectrometry Detection: The separated lipids are then analyzed by a high-resolution mass spectrometer to identify and quantify the specific metabolites of interest based on their accurate mass-to-charge ratio.
Visualizing Key Processes
Workflow for Assessing AC Inhibition in Live Cells
The following diagram illustrates the general workflow for evaluating the efficacy of an AC inhibitor like this compound in a cell-based assay.
Caption: A flowchart of the key steps in a cell-based fluorogenic assay to measure acid ceramidase inhibition.
Mechanism of Irreversible Inhibition by this compound
This diagram depicts the proposed mechanism of irreversible inhibition of acid ceramidase by this compound, which involves the covalent modification of a key cysteine residue in the enzyme's active site.
Caption: A simplified representation of this compound covalently binding to the active site of acid ceramidase.
References
- 1. High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fluorogenic substrate for the detection of lipid amidases in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click and count: specific detection of acid ceramidase activity in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for the activation of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures for SOCLAC: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of SOCLAC (N-chloroacetyl Sphingosine, PKS2), an irreversible inhibitor of acid ceramidase. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Adherence to these guidelines is critical for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses, and a laboratory coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In the event of a spill, prevent the substance from entering drains or waterways. For detailed emergency procedures, refer to the manufacturer's SDS.
Quantitative Data Summary
The following table summarizes key data for this compound (CAS Number: 126586-82-1), relevant to its handling and disposal.
| Property | Value | Source |
| Formal Name | 2-chloro-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-acetamide | Cayman Chemical |
| Molecular Formula | C₂₀H₃₈ClNO₃ | Cayman Chemical |
| Formula Weight | 376.0 g/mol | Cayman Chemical |
| Physical Form | Solid | Cayman Chemical |
| Solubility | Soluble in Chloroform | Cayman Chemical |
| Storage | -20°C | Cayman Chemical |
| Stability | ≥ 4 years (at -20°C) | Cayman Chemical |
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must comply with all local, state, and federal regulations. The following is a general procedural guide.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is in solid form (unused reagent) or liquid form (dissolved in a solvent).
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless they are known to be compatible. Keep solid and liquid waste in separate, clearly labeled containers.
Step-2: Packaging and Labeling
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a tightly sealing lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound (N-chloroacetyl Sphingosine)," the CAS number (126586-82-1), and the approximate concentration and quantity. Also, indicate the solvent if it is a liquid waste stream.
Step 3: Disposal of Unused or Expired this compound (Solid Waste)
-
Collection: Collect the solid this compound in its original container or a suitable, labeled waste container.
-
Disposal Route: This material should be disposed of as hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste management company. Incineration at a permitted facility is a common disposal method for such compounds.
Step 4: Disposal of this compound Solutions (Liquid Waste)
-
Solvent Consideration: The disposal method for liquid waste containing this compound will be determined by the solvent used. For instance, if this compound is dissolved in a halogenated solvent like chloroform, it must be collected in a designated halogenated waste container.
-
Aqueous Solutions: While this compound has low aqueous solubility, any aqueous waste contaminated with it should be collected as hazardous aqueous waste. Do not discharge to the sanitary sewer.
-
Collection and Disposal: Collect the liquid waste in a labeled, sealed container. Arrange for disposal through your institution's EHS office.
Step 5: Disposal of Contaminated Labware
-
Decontamination: Whenever possible, decontaminate reusable labware (e.g., glassware) by rinsing with an appropriate solvent. The rinsate must be collected as hazardous waste.
-
Disposable Labware: Disposable items such as pipette tips, tubes, and gloves that are contaminated with this compound should be placed in a designated solid hazardous waste container.
-
Sharps: Needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
Experimental Protocols Cited
This document provides procedural guidance for disposal and does not cite specific experimental protocols involving the use of this compound. For experimental methodologies, please refer to relevant research articles, such as those investigating its role as an acid ceramidase inhibitor.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
